Uranium chloride (UCl4)
Description
Significance of UCl₄ in f-Element Coordination and Redox Chemistry
Uranium tetrachloride is of paramount importance in exploring the coordination and redox chemistry of the f-elements. In its solid state, UCl₄ features uranium centers with an eight-coordinate geometry, a common characteristic for actinide tetrachlorides. X-ray crystallography has revealed that the uranium atom is surrounded by eight chlorine atoms, with four at a shorter distance of approximately 264 picometers and the other four at a longer distance of about 287-292 pm. wikipedia.orgmaterialsproject.org This dodecahedral coordination environment is a key factor influencing its chemical behavior.
The significance of UCl₄ extends to its versatile redox chemistry. The uranium atom in UCl₄ exists in the +4 oxidation state, which is a stable and common state for uranium. shef.ac.uk However, it can participate in various redox reactions. For instance, it can be reduced to the U(III) state, as seen in the synthesis of uranium trichloride (B1173362) (UCl₃), or oxidized. nih.gov Studies have shown that the oxidation of UCl₄ in air or by oxygen proceeds through a step-wise process, first to a metastable U(V) state and then to the more stable U(VI) state, often forming uranyl chloride (UO₂Cl₂). nih.govkit.edu The redox equilibrium between U(IV) and U(III) is particularly relevant in high-temperature molten salt systems, where UCl₄ is a key component in proposed nuclear fuel reprocessing technologies. nih.govtandfonline.com
Furthermore, UCl₄ is a cornerstone for organouranium chemistry and the synthesis of novel coordination complexes. wikipedia.org It readily dissolves in non-protic, Lewis base solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethyl formamide (B127407) to form stable solvates with the general formula UCl₄Lₓ. wikipedia.org This reactivity allows for the synthesis of a wide array of derivatives, including complexes with N-heterocyclic carbenes and carbodiphosphoranes, which feature unusual bonding, such as double dative bonds between uranium and carbon. rsc.orgnih.gov These studies provide deep insights into the electronic structure and bonding capabilities of actinides.
Historical Context of UCl₄ Research and its Evolution
The history of uranium tetrachloride is intrinsically linked to the isolation of pure uranium metal. In 1841, the French chemist Eugène-Melchior Péligot first synthesized UCl₄ and subsequently used it to produce the first sample of uranium metal by reducing the tetrachloride with potassium. nih.gov This established UCl₄ as a crucial intermediate in uranium metallurgy.
A significant chapter in the history of UCl₄ research occurred during World War II as part of the Manhattan Project. Beginning in 1944, the Oak Ridge Y-12 Plant in the United States produced large quantities of UCl₄. wikipedia.org It was used as the feed material for the electromagnetic isotope separation (EMIS) process in devices known as calutrons to enrich uranium-235 (B1209698). wikipedia.org UCl₄ was chosen over the more volatile uranium hexafluoride (UF₆) because it was significantly less corrosive to the equipment. Although the EMIS process was largely abandoned in the 1950s in favor of more efficient methods, the technology saw a brief resurgence in the 1980s.
Early preparative methods involved the chlorination of uranium oxides with various reagents, including chlorine gas in the presence of carbon. tandfonline.comiaea.org Over time, more refined and laboratory-scale methods were developed, such as the reaction of uranium trioxide (UO₃) or uranium dioxide (UO₂) with carbon tetrachloride (CCl₄) or hexachloropropene (B155961). wikipedia.orgyoutube.comtandfonline.com These synthetic advancements made high-purity UCl₄ more accessible for fundamental and applied research.
Contemporary Research Challenges and Opportunities Pertaining to UCl₄
Modern research on UCl₄ continues to be an active and evolving field, presenting both significant challenges and exciting opportunities. A primary challenge remains the compound's sensitivity to air and moisture. drugfuture.comyoutube.com Its hygroscopic nature means that it readily hydrolyzes, which can complicate synthesis, handling, and characterization, requiring inert-atmosphere techniques. wikipedia.orgyoutube.com
A major opportunity for UCl₄ lies in its application within advanced nuclear fuel cycles, particularly in pyroprocessing. In molten chloride salts, UCl₄ is a key species in the electrochemical reprocessing of spent nuclear fuel. nih.govresearchgate.net Research focuses on understanding its speciation and electrochemical behavior in these high-temperature environments to optimize the separation of uranium from other actinides and fission products. tandfonline.cominl.gov The reduction of U(IV) to U(III) is a critical step in this process. nih.gov
Another significant area of research is the continued exploration of UCl₄ as a precursor for novel materials and complexes. Scientists are synthesizing and characterizing new UCl₄-based compounds to probe the fundamental nature of f-element bonding and reactivity. rsc.orgnih.govresearchgate.net This includes the formation of metal-organic frameworks (MOFs) and complexes with unique ligands that can stabilize uranium in various coordination environments and oxidation states. researchgate.net These investigations are crucial for developing a deeper understanding of actinide science, which has implications for both nuclear energy and environmental management. Furthermore, developing more efficient and safer synthesis routes, such as those avoiding hazardous reagents like carbon tetrachloride, remains an important goal. tandfonline.comresearchgate.net
Data Tables
Table 1: Physical and Chemical Properties of Uranium Tetrachloride (UCl₄)
| Property | Value |
| Chemical Formula | UCl₄ |
| Molar Mass | 379.84 g/mol |
| Appearance | Olive-green crystalline solid |
| Density | 4.72 - 4.87 g/cm³ |
| Melting Point | 590 °C (1,094 °F; 863 K) |
| Boiling Point | 791 °C (1,456 °F; 1,064 K) |
| Crystal Structure | Tetragonal |
| Coordination Geometry | 8-coordinate (dodecahedral) |
| Solubility | Soluble in water (with hydrolysis), soluble in polar organic solvents |
| Data sourced from references: drugfuture.comibilabs.comwikipedia.orgshef.ac.uk |
Table 2: Comparison of Uranium Chlorides
| Compound | Formula | Oxidation State of U | Melting Point (°C) | Boiling Point (°C) | Color |
| Uranium Trichloride | UCl₃ | +3 | 837 | 1657 | Green |
| Uranium Tetrachloride | UCl₄ | +4 | 590 | 791 | Olive-green |
| Uranium Pentachloride | UCl₅ | +5 | 287 | Decomposes | Red-brown |
| Uranium Hexachloride | UCl₆ | +6 | 177 | 75 | Dark green |
| Data sourced from reference: |
Structure
2D Structure
Properties
IUPAC Name |
tetrachlorouranium | |
|---|---|---|
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InChI |
InChI=1S/4ClH.U/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICRATUQFHULE-UHFFFAOYSA-J | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[U](Cl)(Cl)Cl | |
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Molecular Formula |
UCl4, Cl4U | |
| Record name | uranium tetrachloride | |
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| Record name | Uranium(IV) chloride | |
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| URL | https://en.wikipedia.org/wiki/Uranium(IV)_chloride | |
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DSSTOX Substance ID |
DTXSID1064906 | |
| Record name | Uranium chloride (UCl4) | |
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Molecular Weight |
379.8 g/mol | |
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Physical Description |
Dark green crystals; [Merck Index] Green salt; [ATSDR ToxProfiles] | |
| Record name | Uranium tetrachloride | |
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CAS No. |
10026-10-5 | |
| Record name | Uranium tetrachloride | |
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| Record name | Uranium tetrachloride | |
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| Record name | Uranium chloride (UCl4) | |
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| Record name | Uranium chloride (UCl4) | |
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Advanced Synthetic Methodologies and Precursor Chemistry of Uranium Tetrachloride
Gas-Phase Chlorination Techniques for UCl4 Production
Gas-phase chlorination represents a significant pathway for the production of uranium tetrachloride from uranium oxides. These methods typically involve the reaction of a solid uranium oxide with a gaseous chlorinating agent at elevated temperatures.
Chlorination of Uranium Oxides (UO2, UO3) with Halogenating Agents (e.g., CCl4)
The reaction of uranium oxides with carbon tetrachloride (CCl4) vapor at high temperatures is a common method for synthesizing UCl4. Uranium dioxide (UO2) and uranium trioxide (UO3) can both serve as starting materials. The general reaction for uranium dioxide is:
UO2 + 2CCl4 → UCl4 + 2COCl2 study.com
The product of the chlorination of UO2 powder with CCl4 is primarily UCl4, while the chlorination of UO3 powder under similar conditions can yield UCl5. The physical form of the uranium oxide significantly impacts the reaction; for instance, dense UO2 pellets are more difficult to chlorinate than powdered forms. doaj.org
A mechanochemical approach has also been investigated for the chlorination of uranium oxides. In this solvent-free method, a planetary ball mill is used to induce a reaction between U3O8 and CCl4. This process has been shown to yield a mixture of UOCl2, UCl4, and U2O2Cl5. However, under the studied mechanochemical conditions, the chlorination of UO2 powder was not observed. researchgate.netnii.ac.jp
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of UCl4 produced via gas-phase chlorination are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, pressure, and the physical state of the uranium oxide precursor.
Research on the preparation of UCl4 from UO3 and CCl4 has shown a clear dependence of the product's UCl4 content on the reaction temperature. The reaction is endothermic, and as the temperature increases, the yield of UCl4 improves up to an optimal point, after which it may decrease. researchgate.net For instance, in one study, the highest content of UCl4 was achieved at a reaction temperature of 723K. researchgate.net Increasing temperature and/or pressure can also increase the speed of the reaction. osti.gov
| Reaction Temperature (K) | UCl4 Content in Product |
| 673 | Increasing |
| 698 | Increasing |
| 723 | Maximum |
| 748 | Decreasing |
| 773 | Decreasing |
This table illustrates the general trend of UCl4 content as a function of reaction temperature in the synthesis from UO3 and CCl4, as described in the literature. researchgate.net
The reactivity of the uranium oxide is also a critical factor. Highly reactive forms of UO2 and UO3 can be prepared to enhance the efficiency of the chlorination process. osti.gov For example, highly reactive UO2 can be produced by reducing UO3 with methane (B114726) gas at 400 to 500°C. osti.gov
Mechanistic Insights into Gas-Solid Chlorination Reactions
The study of the mechanism and kinetics of the gas-solid reaction between uranium oxides and chlorinating agents like CCl4 is crucial for process optimization. Thermogravimetric analysis has been employed to investigate the chlorination reaction, revealing important kinetic behaviors.
Liquid-Phase Synthesis Routes for UCl4
Liquid-phase methods offer an alternative to high-temperature gas-phase reactions for the synthesis of UCl4. These routes often utilize halogenated organic solvents that act as both the solvent and the chlorinating agent.
Utilization of Halogenated Organic Solvents (e.g., Hexachloropropene) as Chlorinating Agents
Hexachloropropene (B155961) has been effectively used as a chlorinating agent in the liquid-phase synthesis of UCl4 from various uranium oxides. This method has been shown to produce high yields of UCl4 from starting materials such as U3O8, uranyl nitrate (B79036) hexahydrate (UO2(NO3)2·6H2O), and uranyl chloride (UO2Cl2). rsc.orgmanchester.ac.uk
The reaction of U3O8 with hexachloropropene at elevated temperatures results in the precipitation of green UCl4. manchester.ac.uk Similarly, UO2(NO3)2·6H2O and UO2Cl2 react with hexachloropropene to produce UCl4. rsc.org The yields of these reactions are generally high, making this a viable synthetic route.
| Starting Material | Yield of UCl4 |
| U3O8 | 60% |
| UO2(NO3)2·6H2O | 100% |
| UO2Cl2 | 92% |
This table summarizes the reported yields of UCl4 from the reaction of various uranium oxides with hexachloropropene. rsc.org
Reduction of Uranyl Salts to UO2 Precursors for UCl4 Synthesis
The synthesis of UCl4 can also be achieved by first reducing a higher-valent uranium salt, such as a uranyl salt, to a UO2 precursor, which is then chlorinated. Uranyl nitrate hexahydrate (UO2(NO3)2·6H2O) is a common starting material that can be reduced to UO2. researchgate.netosti.gov This UO2 can then be used in the chlorination reactions described previously.
One method for the preparation of UCl4 involves the direct reduction of UO2(NO3)2·6H2O with hexachloropropene. osti.govnsf.gov This suggests an in-situ reduction and chlorination process.
An alternative approach for producing the UO2 precursor involves the reduction of an acidic solution of a uranyl salt using a carbohydrate, such as sucrose, D-glucose, or D-fructose. This process can be carried out at temperatures between 60°C and 300°C to yield uranium dioxide. google.com This UO2 can then be isolated and used in subsequent chlorination steps to produce UCl4.
Solution-Phase Conversion of Uranyl Chloride to UCl4 using Reductants (e.g., Metallic Iron)
The conversion of higher-valent uranium species, such as uranyl chloride (UO2Cl2), to uranium(IV) chloride in solution is a key step in many processes. One established method involves the use of metallic reductants. The reduction of uranyl chloride with metallic iron has been investigated as a viable pathway. osti.gov This approach is noted for its potential cost-effectiveness compared to other reducing agents. osti.gov The process involves the direct reaction of uranyl chloride in an aqueous solution with iron metal, leading to the reduction of U(VI) to U(IV). osti.gov Subsequent processing is required to isolate the UCl4 from the resulting solution, which will also contain iron salts.
Purification and Isolation Strategies for High-Purity UCl4
Obtaining high-purity UCl4 is essential for its use in subsequent synthetic applications, particularly in organometallic chemistry where impurities can interfere with sensitive reactions. Several physical and chemical methods have been developed to refine crude UCl4.
Sublimation is a common and effective method for purifying anhydrous UCl4. The process takes advantage of the volatility of UCl4 at elevated temperatures under vacuum. Impurities that are less volatile, such as uranium oxychlorides (UOCl2) or other metal contaminants, remain behind, while the UCl4 sublimes and can be collected as a purified crystalline solid in a cooler region of the apparatus. The purity of the final product can be significantly enhanced by performing repeated sublimations. scispace.comosti.gov
Recrystallization is another fundamental technique for purification, typically applied to UCl4 adducts. nih.gov This method relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. nih.gov As the solution cools, the solubility of the UCl4 adduct decreases, leading to the formation of purified crystals, while the impurities, being present in smaller concentrations, remain dissolved in the solvent. nih.gov The purified crystals can then be isolated by filtration.
Chemical Vapor Transport (CVT) is a sophisticated technique used to purify solids and grow high-quality single crystals. mpg.deiastate.edu The process involves a reversible chemical reaction where a non-volatile solid reacts with a gaseous "transport agent" to form a volatile species. mpg.deucdavis.edu This gaseous complex moves along a temperature gradient within a sealed ampoule, typically placed in a two-zone furnace. mpg.de At the other end of the ampoule (the "sink"), the reverse reaction occurs, depositing the original solid in a crystalline form. ucdavis.edu
CVT has been successfully applied to the purification of uranium(IV) halides, including UCl4. researchgate.netnih.gov In one methodology, UCl4 is synthesized from the reaction of uranium dioxide (UO2) with aluminum trichloride (B1173362) (AlCl3). researchgate.netnih.gov Following the initial synthesis, CVT is applied in situ to purify the product. The UCl4 reacts with a transport agent (e.g., excess AlCl3 forming gaseous complexes) and is transported from a source zone at a higher temperature to a sink zone at a lower temperature, where large, pure single crystals of UCl4 are deposited. researchgate.net The direction of transport (hot-to-cold or cold-to-hot) depends on the thermodynamics of the transport reaction; for endothermic reactions, transport occurs from the hotter to the cooler zone. mpg.deucdavis.edu
Table 1: Overview of Chemical Vapor Transport (CVT) Parameters
| Parameter | Description | Relevance to UCl4 Purification |
| Starting Material | The impure solid to be purified. | Crude UCl4 synthesized from UO2 and AlX3. researchgate.netnih.gov |
| Transport Agent | A gaseous reactant that forms a volatile intermediate with the solid. | Halogens or halogen compounds like AlCl3. mpg.deresearchgate.net |
| Temperature Gradient (T1 → T2) | A differential temperature profile maintained across the reaction vessel. | A typical gradient for UCl4 purification is 350°C (source) to 250°C (sink). researchgate.net |
| Reaction Thermodynamics | The enthalpy change (ΔH) of the transport reaction. | Determines the direction of transport (e.g., endothermic reactions transport from hot to cold). mpg.de |
| Product | The purified material deposited at the sink. | High-purity, single crystals of UCl4. researchgate.netnih.gov |
Derivatization of UCl4 to Other Uranium Halides (e.g., UCl3)
Uranium tetrachloride is a versatile and accessible starting material for the synthesis of other important uranium halides, most notably the trivalent uranium halides like uranium trichloride (UCl3), which are crucial reagents in low-valent uranium chemistry. osti.govacs.org
The reduction of UCl4 to UCl3 can be accomplished through several synthetic routes, including high-temperature solid-state reactions and more convenient solution-phase methods. osti.gov High-temperature syntheses often involve reacting UCl4 with a reducing metal, such as zinc or silicon, in a sealed ampoule. osti.gov
Solution-phase reductions are generally preferred for laboratory-scale synthesis due to milder conditions. These methods typically involve reacting UCl4 with a suitable reductant in a coordinating solvent like tetrahydrofuran (B95107) (THF). A variety of reducing agents have been employed, yielding solvent adducts of UCl3. osti.gov For example, sodium hydride (NaH) reduces UCl4 in THF to produce UCl3(THF)x. osti.gov More recent and convenient methods utilize potassium hydride (KH) or potassium graphite (B72142) (KC8) for the reduction, which proceeds efficiently at room temperature. acs.orgnsf.gov
Table 2: Selected Reductive Pathways from UCl4 to UCl3
| Reductant | Solvent | Temperature | Product | Reference |
| Zinc (Zn) | None | 450 - 480 °C | UCl3 | osti.gov |
| Silicon (Si) | None | 450 °C | UCl3 | researchgate.netosti.gov |
| Sodium Hydride (NaH) | THF | Room Temp | UCl3(THF)x | osti.gov |
| Potassium Hydride (KH) | THF | Room Temp | UCl3(THF)x | osti.govnsf.gov |
| Potassium Graphite (KC8) | THF | Room Temp | UCl3(THF)x | acs.orgnsf.gov |
UCl4 is not only a precursor to UCl3 but also serves as a starting point for synthesizing other uranium(III) and uranium(IV) halides, such as bromides and iodides, through halide exchange reactions. osti.govosti.gov These reactions are valuable as they provide access to a broader range of uranium halide starting materials from the more readily available UCl4. osti.gov
One effective strategy involves a one-pot, two-step process where UCl4 is first reduced to a UCl3-solvent adduct, followed by the addition of a halide exchange reagent. osti.govacs.org Halotrimethylsilanes (Me3SiX, where X = Br, I) are particularly effective for this purpose. For instance, UCl3(THF)x, generated in situ from UCl4 and KH, can be readily converted to UBr3(THF)4 or UI3(THF)4 upon addition of Me3SiBr or Me3SiI, respectively. osti.govacs.orgosti.gov
Alternatively, halide exchange can be performed on UCl4 directly, followed by reduction. Treating UCl4 with Me3SiI in a solvent like diethyl ether (Et2O) or 1,4-dioxane (B91453) yields the corresponding UI4 adducts, which can then be reduced in a subsequent step to afford UI3 complexes. osti.gov
Table 3: Examples of Halide Exchange Reactions from UCl4
| Starting Material | Reagent | Solvent | Product | Reference |
| UCl3(THF)x (from UCl4) | Me3SiBr | THF | UBr3(THF)4 | osti.govacs.org |
| UCl3(THF)x (from UCl4) | Me3SiI | THF | UI3(THF)4 | osti.govacs.org |
| UCl4 | Me3SiI | Diethyl ether | UI4(Et2O)2 | osti.gov |
| UCl4 | Me3SiI | 1,4-dioxane | UI4(1,4-dioxane)2 | osti.gov |
Crystallographic Analysis and Coordination Environment of Uranium Tetrachloride
Single-Crystal X-ray Diffraction Studies of UCl₄ and its Adducts
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method has been pivotal in understanding the structural nuances of UCl₄ and its derivatives.
Anhydrous uranium tetrachloride crystallizes in the tetragonal I4₁/amd space group. materialsproject.org X-ray and neutron diffraction studies have established its solid-state structure, revealing key lattice parameters. materialsproject.org The structure of adducts formed with Lewis bases, such as diethyl ether ([UCl₄(Et₂O)₂]) and hydrogen cyanide ([UCl₄(HCN)₄]), have also been elucidated, showcasing the versatility of the U(IV) center. rsc.orgresearchgate.netrsc.org For instance, the diethyl ether adduct, [UCl₄(Et₂O)₂], was characterized by single-crystal X-ray diffraction, confirming its molecular structure. researchgate.net Similarly, the structure of the turquoise microcrystalline powder [UCl₄(HCN)₄] was determined using powder neutron diffraction. rsc.orgrsc.org
Table 1: Crystallographic Data for UCl₄ and Selected Adducts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| UCl₄ | Tetragonal | I4₁/amd | 8.29 | 8.29 | 7.49 | materialsproject.org |
| [UCl₄(HCN)₄] | Tetragonal | I4̅ | 8.6942(4) | 8.6942(4) | 8.1182(6) | rsc.org |
| [UCl₃(EtOAc)₄][UCl₅(EtOAc)] | Orthorhombic | P2₁2₁2₁ | 15.228(3) | 17.068(3) | 18.471(4) | researchgate.net |
The coordination environment of the uranium(IV) ion is highly flexible, adopting various geometries depending on the surrounding ligands. In anhydrous UCl₄, the uranium atom is eight-coordinate, with a geometry best described as dodecahedral. shef.ac.uk The eight chlorine atoms are situated at two distinct distances: four at approximately 2.64 Å and another four at a longer distance of about 2.87-2.92 Å. wikipedia.orgmaterialsproject.org
In the presence of other ligands, the coordination number and geometry change. For example, in the diethyl ether adduct [UCl₄(Et₂O)₂], the uranium center is six-coordinate, adopting a distorted octahedral geometry. researchgate.net The formation of the anionic species [UCl₆]²⁻ also results in a classic six-coordinate octahedral geometry around the uranium atom. acs.orgacs.org Other complexes, such as those with bulky PNP (bis[2-(diisopropylphosphino)-4-methylphenyl]amido) ligands, can exhibit pseudo-meridional or pseudo-facial geometries. nih.gov
Phase transitions, which involve a change in the physical state or crystal structure of a compound, are fundamental phenomena in solid-state chemistry. psu.eduuni-frankfurt.de Such transitions can be triggered by changes in temperature or pressure. aps.org In UCl₄-derived compounds, phase transitions have been observed. A notable example is (HPy)₂UCl₆ (where HPy is pyridinium), which undergoes a temperature-induced phase transition from a monoclinic C2/m space group to a triclinic P1̅ space group upon cooling. nih.govacs.org Additionally, structural transitions in anhydrous UCl₄ have been reported to occur in anticipation of melting. materialsproject.org These studies highlight the dynamic nature of the crystal lattices of these uranium compounds.
Structural Diversity in UCl₄-Derived Complexes
The reaction of UCl₄ in various solvent systems, particularly those containing water or excess chloride ions, leads to a rich diversity of structurally distinct complexes.
While the aqueous chemistry of U(IV) has been extensively studied, the isolation and structural characterization of neutral aquo-chloro species from aqueous solutions have been challenging. Recently, a novel neutral complex, [U(H₂O)₄Cl₄], was synthesized and structurally characterized. acs.orgacs.orgnih.govresearchgate.net This compound, isolated as U(H₂O)₄Cl₄·(HPy·Cl)₂, crystallizes in the monoclinic C2/c space group. acs.orgacs.orgnih.gov The U⁴⁺ center is eight-coordinate, bonded to four water molecules and four chloride ions. acs.org The U-O bond distances range from 2.421(6) to 2.442(6) Å, and the U-Cl distances are between 2.689(2) and 2.695(2) Å. acs.orgacs.org The stability of this previously unreported structural unit in the solid state is attributed to extensive hydrogen bonding interactions between the coordinated water molecules and chloride ions of adjacent units. acs.orgnih.gov
The hexachlorouranate(IV) anion, [UCl₆]²⁻, is a well-established and pervasive structural motif in the coordination chemistry of tetravalent uranium. nih.govacs.orgresearchgate.net This species forms readily in solutions with a high concentration of chloride ions. The [UCl₆]²⁻ anion invariably features a uranium(IV) center in a highly symmetric, six-coordinate octahedral environment. acs.orgacs.org
Table 2: Crystallographic Data for Selected Hexachlorouranate(IV) Salts
| Compound | Crystal System | Space Group | Avg. U-Cl distance (Å) | Reference |
|---|---|---|---|---|
| (HPy)₂UCl₆ | Monoclinic (at RT) | C2/m | ~2.62 | nih.govacs.org |
| Rb₂UCl₆ | Trigonal | P3̅1c | ~2.62 | acs.orgacs.org |
| Cs₂UCl₆ | Trigonal | P3̅m1 | 2.621(7) | northwestern.edu |
| [(NH₄)(18-crown-6)]₂[UCl₆]·2CH₃CN | Trigonal | P3̅ | 2.6099(7) | researchgate.net |
Formation of Polymeric and Oligomeric Structures
Beyond its simple monomeric form, uranium tetrachloride exhibits a tendency to form extended structures through chloride bridges. This polymerization is observed in different chemical environments. For instance, in the presence of a limited amount of diethyl ether, a mono-etherate complex, [UCl₄(Et₂O)]n, is formed, where the 'n' subscript suggests a polymeric chain structure. researchgate.net
In the absence of coordinating solvents, such as in molten salt systems, UCl₄ can form extensive networks. Studies of UCl₄-MgCl₂ molten salts show that U⁴⁺ cations become linked by sharing chloride ions. rsc.org This network or polymeric structure of interconnected uranium centers becomes the dominant species when the mole fraction of UCl₄ in the molten salt mixture exceeds 0.5. rsc.org The formation of these oligomeric or polymeric arrangements is a key feature of UCl₄ chemistry, driven by the uranium center's attempt to satisfy its coordination number.
Influence of Solvent and Ligand Coordination on UCl₄ Structural Motifs
The coordination environment of the uranium atom in UCl₄ is highly adaptable and sensitive to the presence of Lewis basic solvents and other ligands. wikipedia.org When UCl₄ dissolves in such solvents, stable solvates with the general formula UCl₄Lₓ are formed, where L is the coordinating solvent molecule. The coordination of these ligands often leads to the formation of discrete molecular complexes with varied structural motifs.
A range of UCl₄ adducts have been structurally characterized, revealing different coordination numbers and geometries:
With Ethers: With diethyl ether, UCl₄ can form a six-coordinate, monomeric complex, [UCl₄(Et₂O)₂], in addition to the polymeric mono-etherate. researchgate.net
With Alcohols: Dissolution in methanol (B129727) or ethanol (B145695) yields the crystalline adducts [UCl₄(MeOH)₄] and [UCl₄(EtOH)₄], respectively. d-nb.info
With Amides: N,N-dimethylformamide (DMF) coordinates to form UCl₄·2DMF. Structural analysis indicates this complex has a trans arrangement of the two DMF ligands, resulting in a six-coordinate uranium center. bsu.by
With Nitriles: Anhydrous liquid hydrogen cyanide reacts to produce tetrachloridotetraformonitrileuranium(IV), [UCl₄(HCN)₄], a rare example of a structurally characterized uranium(IV) complex with HCN as a ligand. rsc.org
With Carbodiphosphoranes (CDP): These strong donor ligands form adducts such as Cl₄U⇐CDP, where the uranium center is coordinated by the carbon atom of the CDP ligand, in addition to the four chlorides. researchgate.net
Self-Ionization in Ethyl Acetate (B1210297): A particularly striking example of solvent influence occurs in ethyl acetate. In this medium, UCl₄ undergoes self-ionization to form an ionic complex, [UCl₃(EtOAc)₄]⁺[UCl₅(EtOAc)]⁻. nih.govacs.org This results in two distinct uranium-containing species: a cation with a seven-coordinate, pentagonal bipyramidal geometry and an anion with a six-coordinate, distorted octahedral geometry. acs.org A similar phenomenon is observed with UBr₄. acs.org However, UI₄ does not ionize and instead forms a neutral seven-coordinate adduct, [UI₄(EtOAc)₃]. nih.govacs.org
| Ligand (L) | Complex Formula | U(IV) Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| Diethyl ether (Et₂O) | [UCl₄(Et₂O)₂] | 6 | Octahedral | researchgate.net |
| Methanol (MeOH) | [UCl₄(MeOH)₄] | 8 | Not specified | d-nb.info |
| Ethanol (EtOH) | [UCl₄(EtOH)₄] | 8 | Not specified | d-nb.info |
| Dimethylformamide (DMF) | [UCl₄(DMF)₂] | 6 | Trans-octahedral | bsu.by |
| Hydrogen cyanide (HCN) | [UCl₄(HCN)₄] | 8 | Not specified | rsc.org |
| Ethyl acetate (EtOAc) | [UCl₃(EtOAc)₄]⁺ | 7 | Pentagonal bipyramidal | acs.org |
| [UCl₅(EtOAc)]⁻ | 6 | Distorted octahedral | acs.org |
Hydration and Solvation Effects on UCl₄ Structure
The interaction of uranium tetrachloride with water leads to significant changes in its structure due to hydration and hydrolysis. When dissolved in water, particularly under acidic conditions to suppress extensive hydrolysis, UCl₄ forms uranium aqua ions, [U(H₂O)ₓ]⁴⁺, where x is typically 8 or 9. wikipedia.org
From concentrated hydrochloric acid solutions, a hydrated crystalline solid can be isolated. Single-crystal X-ray diffraction has revealed its structure not as a simple hydrate (B1144303) of UCl₄, but as the ionic complex UCl₂(H₂O)₇₂·(H₂O)₂. d-nb.info In this remarkable structure, the inner coordination sphere of the uranium atom has been fundamentally altered. Two chloride ligands have been displaced by seven water molecules, resulting in a nine-coordinate U(IV) cation. The two displaced chloride ions act as counter-ions, and two additional water molecules are present as water of crystallization within the crystal lattice. d-nb.info This demonstrates that hydration can lead to solvolysis, where the solvent molecules directly participate in the reaction and displace original ligands from the metal's coordination sphere. The formation of a nonahydrate has also been reported. wikipedia.org
Advanced Spectroscopic Characterization of Uranium Tetrachloride and Its Derivatives
Vibrational Spectroscopy (IR and Raman) of UCl₄ Complexes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding properties of UCl₄ complexes. bsu.byresearchgate.net In the gas phase, electron-diffraction and spectral studies have indicated that UCl₄ possesses a regular tetrahedral structure. researchgate.net The IR spectrum of gaseous UCl₄ exhibits two primary bands corresponding to stretching and bending vibrations. researchgate.net
The formation of coordination complexes with ligands such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) induces significant changes in the vibrational spectra. bsu.byresearchgate.net These changes provide valuable information about the interaction between the ligand and the uranium center.
Assignment of U-Cl Stretching Frequencies
The assignment of uranium-chlorine (U-Cl) stretching frequencies is a key aspect of the vibrational analysis of UCl₄ and its complexes. For an isolated UCl₄ molecule with tetrahedral (Td) symmetry, only one antisymmetric U-Cl stretching vibration is IR active. bsu.by However, upon complexation, the symmetry of the UCl₄ moiety is lowered, leading to the splitting of this vibration into multiple components. bsu.byresearchgate.net
For instance, in the UCl₄·2DMF complex, the antisymmetric U-Cl stretching vibration splits into three components. bsu.by Similarly, in the UCl₄·2DMSO complex, a similar splitting is observed, accompanied by a long-wavelength shift of the frequencies. researchgate.net This splitting and shifting of the U-Cl stretching frequencies are direct consequences of the coordination of the ligands to the uranium atom and the resulting change in the molecular geometry. bsu.byresearchgate.net
Table 1: Experimental and Calculated U-Cl Stretching Frequencies (cm⁻¹) in UCl₄ and its Complexes
| Compound | Symmetry | Experimental Frequencies (cm⁻¹) | Calculated Frequencies (cm⁻¹) | Reference |
|---|---|---|---|---|
| UCl₄ (gas) | Td | 330 ± 20 (IR) | 335, 340, 343, 346, 349, 357 | researchgate.net |
| UCl₄·2DMF | Ci (trans) | - | 293, 279, 247 | bsu.by |
| UCl₄·2DMF | C2 (cis) | - | 298, 269, 262 | bsu.by |
| UCl₄·2DMSO | - | - | 292, 278, 250 (Model A) | researchgate.net |
Note: Calculated frequencies are from DFT studies and may vary based on the computational model used.
Analysis of Ligand Vibrations and Their Interaction with the Uranium Center
The coordination of ligands to the uranium center in UCl₄ complexes not only affects the U-Cl vibrations but also perturbs the internal vibrations of the ligands themselves. The analysis of these ligand vibrations provides further evidence of complex formation and details about the nature of the uranium-ligand bond.
In the case of the UCl₄·2DMF complex, the most significant change is observed in the C=O stretching vibration of the DMF molecule. bsu.by This band shifts to a lower frequency upon coordination, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the uranium center. bsu.by The formation of the complex also influences other ligand vibrations, such as the stretching and bending modes of the molecular framework, although to a lesser extent. bsu.by
Similarly, for the UCl₄·2DMSO complex, the S=O stretching vibration of the DMSO ligand is significantly affected by coordination. researchgate.net A substantial long-wavelength shift of the S=O antisymmetric stretching band is observed, which can be accompanied by splitting due to Fermi resonance with other vibrational modes. researchgate.net Other ligand bands, such as the CH₃ rocking vibrations and the CS antisymmetric stretching vibration, also exhibit noticeable shifts upon complexation. researchgate.net
Electronic Absorption Spectroscopy of UCl₄ in Solution and Solid State
Electronic absorption spectroscopy is a fundamental technique for investigating the electronic structure of UCl₄, providing insights into the energies of its 5f and 6d orbitals. The spectra of UCl₄ have been studied in various phases, including the solid state, in solution, and in the gas phase at high temperatures. researchgate.netaip.org The spectra are characterized by a series of narrow absorption bands in the near-infrared, visible, and ultraviolet regions. aip.org
Interpretation of 5f-5f and 5f-6d Electronic Transitions
The absorption bands observed in the electronic spectra of UCl₄ are assigned to two main types of electronic transitions: 5f-5f and 5f-6d transitions.
The numerous narrow absorption bands found in the lower energy region (typically 4,000–24,000 cm⁻¹) are attributed to pure electronic transitions within the 5f² electronic configuration of the U⁴⁺ ion. aip.org These are formally Laporte-forbidden transitions, but they gain intensity through vibronic coupling or relaxation of the selection rules in a non-centrosymmetric environment. osti.gov The positions and intensities of these bands are sensitive to the local symmetry around the uranium ion. aip.orgcapes.gov.br
At higher energies, broader and more intense absorption bands are observed, which are assigned to Laporte-allowed 5f → 6d transitions. rsc.orgtandfonline.com These transitions involve the promotion of an electron from a 5f orbital to a 6d orbital. In some complexes, ligand-to-metal charge-transfer (LMCT) bands can also appear in this region. rsc.org
Emission spectra of U(IV) complexes can be observed following excitation into an f-d or LMCT band. rsc.org The subsequent radiative transitions are assigned as transitions from the 5f¹6d¹ electronic configuration back to the ground 5f² configuration. rsc.org
Temperature-Dependent Spectral Analysis and Energy Level Determination
The analysis of electronic absorption spectra at different temperatures provides valuable information for assigning electronic transitions and determining the energy levels of the U⁴⁺ ion. aip.orgaip.orgcapes.gov.br Lowering the temperature can lead to a sharpening of the spectral features and a reduction in "hot bands," which arise from transitions originating from thermally populated excited states of the ground electronic manifold. aip.org
By studying the temperature dependence of the spectra of single-crystal UCl₄, researchers have been able to assign the observed bands and construct a detailed energy level diagram for the U⁴⁺ ion in the D₂d point group symmetry of the crystal. aip.orgcapes.gov.br These studies have established that the ground state belongs to the Γ₄ irreducible representation, with the first excited state being a Γ₅ level at approximately 140 cm⁻¹. aip.orgcapes.gov.br
Crystal Field Parameter Derivations from Optical Spectra
The experimentally determined energy levels from the optical spectra can be used to derive a set of crystal field parameters. aip.orgaip.orgcapes.gov.br These parameters quantify the interaction between the 5f electrons of the U⁴⁺ ion and the electric field created by the surrounding ligands. The process involves fitting the observed energy levels to a theoretical model that includes electrostatic, spin-orbit coupling, and crystal field interactions. aip.orgaip.orgcapes.gov.br
For UCl₄ in a tetrahedral crystal field, parameters such as F², F⁴, F⁶ (Slater-Condon parameters), ζ (spin-orbit coupling constant), and A₄
Table 2: Crystal Field Parameters (cm⁻¹) for UCl₄ in Different Symmetries
| Parameter | UCl₄ (Vapor, Td symmetry) | UCl₄ (Single Crystal, D₂d symmetry) | Reference |
|---|---|---|---|
| F² | 159.1 ± 1.5 | 172.6 ± 1.8 | aip.orgcapes.gov.braip.org |
| F⁴ | 45.76 ± 0.77 | 38.79 ± 1.13 | aip.orgcapes.gov.braip.org |
| F⁶ | 2.31 ± 0.08 | 2.565 ± 0.101 | aip.orgcapes.gov.braip.org |
| ζ | 1756 ± 9 | 1666 ± 11 | aip.orgcapes.gov.braip.org |
| A₂⁰ |
- | -291.3 ± 82.6 | aip.orgcapes.gov.br |
| A₄⁰ |
- | -378.4 ± 30.8 | aip.orgcapes.gov.br |
| A₄⁴ |
-817.4 ± 15.5 (as A₄ |
-5940 ± 195 | aip.orgcapes.gov.braip.org |
| A₆⁰ |
- | -141.4 ± 30.3 | aip.orgcapes.gov.br |
| A₆⁴ |
-71.20 ± 5.52 (as A₆ |
557.6 ± 184.6 | aip.orgcapes.gov.braip.org |
Emission Spectroscopy of U(IV) Coordination Compounds
Emission spectroscopy has emerged as a valuable technique for investigating the electronic structure of uranium(IV) coordination compounds in non-aqueous environments. rsc.orgrsc.org Unlike the well-studied luminescence of the hexavalent uranyl ion (UO₂²⁺), the emissive properties of U(IV) complexes have been explored more recently. rsc.orgnih.gov Simple U(IV) coordination compounds have been shown to be emissive at room temperature. rsc.org The observed radiative transitions in the UV-visible region are typically assigned to transitions from a 5f¹6d¹ electronic configuration to the ground state 5f² configuration. rsc.orgresearchgate.net This emission follows an initial excitation into a band with both f-d and ligand-to-metal charge transfer (LMCT) character, followed by energy transfer to the 5f-orbital manifold. rsc.orgresearchgate.net
Studies on a family of uranium(IV) halide complexes, including [UCl₆]²⁻ and UCl₄ dissolved in tetrahydrofuran (B95107) (THF), have recorded their emission spectra. rsc.orgrsc.org These investigations, supported by computational analysis, have allowed for the assignment of the observed electronic transitions. rsc.orgacs.org The nature of the emission spectra provides a detailed fingerprint of the electronic states, influenced by the coordination environment and symmetry of the complex. rsc.orgresearchgate.net
The photoluminescent properties of U(IV) complexes are highly dependent on their molecular structure and the nature of their ligands. While many U(IV) compounds exhibit weak emission or are non-emissive due to efficient non-radiative decay pathways that quench luminescence, certain complexes show significant photoluminescence. rsc.orgnih.govacs.org Historically, metal-centered excited states in U(IV) were thought to deactivate rapidly to the ground state through the 5f-orbital manifold. nih.govacs.org
However, recent studies have identified U(IV) compounds with measurable quantum yields (ΦPL). For instance, the homoleptic uranium(IV) alkoxide complex, [Li(THF)]₂[UIV(OtBu)₆], exhibits a notably high quantum yield of 10% in THF at room temperature. nih.govacs.org This is a rare example of photoluminescence from a well-defined actinide complex that originates from an f-f excitation. acs.org In contrast, the quantum yields for halide complexes like [UCl₅(THF)]¹⁻ and [UCl₆]²⁻ were too low to be measured due to their weakly emissive nature. nih.govacs.org The high quantum efficiency of the alkoxide complex is attributed to the nature of its excited state, which involves strong spin-orbit coupling between excited triplet and singlet states within the 5f-orbital manifold, leading to a long-lived excited state. nih.govacs.org
The emission from U(IV) complexes is often characterized by broad emission bands, which contrasts with the sharp, narrow features typical of f-f transitions in lanthanide complexes. acs.org This broadening is likely due to the greater influence of the local coordination environment on the 5f orbitals in actinides. acs.org
Table 1: Photoluminescent Properties of Selected U(IV) and U(VI) Complexes
| Compound | Quantum Yield (ΦPL) | Emission Maximum | Reference |
|---|---|---|---|
| [Li(THF)]₂[UIV(OtBu)₆] | 10% | 545 nm (after oxidation) | nih.govacs.org |
| [UCl₅(THF)]¹⁻ | Not measurable | N/A | nih.govacs.org |
| [UCl₆]²⁻ | Not measurable | N/A | nih.govacs.org |
| [UO₂(2,5-pydc)(H₂O)₂]·H₂O (1) | 44% | N/A | researchgate.net |
| [Ni(R,S-Me₆cyclam)][UO₂(OH)(3,5-pydc)]₂ (3) | 71% | N/A | researchgate.net |
| [PPh₄][UO₂(OH)(2,3-pyzdc)] (6) | 36% | N/A | researchgate.net |
The characteristic emission spectra of U(IV) compounds offer a powerful diagnostic tool for identifying and characterizing U(IV) species in various media. rsc.orgrsc.org The emission spectral fingerprint of simple U(IV) compounds with different symmetries (such as Oₕ, C₄ᵥ, and C₂ᵥ) has been found to be similar and characteristic. rsc.orgrsc.orgresearchgate.netresearchgate.net This consistency suggests that emission spectroscopy can be used to assign U(IV) species in solution and potentially in environmental samples. rsc.orgresearchgate.net
A significant advantage of this technique is its potential to distinguish U(IV) from other uranium oxidation states, particularly the highly luminescent U(VI) uranyl ion ([UO₂]²⁺). rsc.orgacs.org Research has shown that the emission from U(IV) can be observed even in the presence of U(VI), which is of great interest for environmental monitoring and the analysis of nuclear waste streams where multiple oxidation states may coexist. rsc.orgacs.org Luminescence spectroscopy provides information on elements, oxidation states, and chemical structure, making it possible to deconvolute complex experimental spectra from mixtures by comparing them to a library of known spectra. acs.org
While optical luminescence is highly sensitive for emissive species like U(VI), photoacoustic spectroscopy serves as a complementary method for probing the electronic spectra of weakly emissive or non-emissive oxidation states, including U(IV). iaea.org Together, these spectroscopic methods provide a comprehensive approach to uranium speciation. iaea.org
X-ray Absorption Spectroscopy (XAS) of UCl₄-Related Systems
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of a target atom. sigray.comunimi.it It is particularly valuable for studying actinide systems like those involving UCl₄, as it can directly probe the 5f electronic states that govern their chemistry. researchgate.nethzdr.de The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.commdpi.com The XANES region is sensitive to the oxidation state and local symmetry, while EXAFS provides data on bond lengths and coordination numbers. sigray.comunimi.it
For uranium, XAS at the L₃-edge and the M₄,₅-edges are commonly employed. nih.govacs.org These measurements are crucial for characterizing materials where uranium exists in various oxidation states and complex coordination environments, from crystalline solids to amorphous glasses and solutions. researchgate.netrsc.org
High-Energy Resolution Fluorescence Detection (HERFD) is an advanced XAS technique that significantly improves the energy resolution of the spectra compared to conventional total fluorescence yield (TFY) methods. nih.gov This enhancement is achieved by using a crystal spectrometer to select a specific emission line, which reduces lifetime broadening effects and allows for the resolution of fine spectral features. hzdr.denih.gov
For uranium, HERFD-XANES at the M₄ edge (corresponding to the 3d₃/₂ core level, at ~3727.0 eV) is exceptionally powerful for probing the 5f electronic states. researchgate.netnih.gov The number of 5f electrons changes with the uranium oxidation state (5f² for U(IV), 5f¹ for U(V), and 5f⁰ for U(VI)), making the M₄-edge spectra highly sensitive to valence. nih.gov This technique can effectively distinguish between complex mixtures of U(IV), U(V), and U(VI). nih.govacs.orgnih.gov
Studies comparing the M₄-edge HERFD-XANES spectra for U(III) and U(IV) halides, such as UCl₃ and UCl₄, show clear and distinct spectral shapes. researchgate.netresearchgate.net These differences can be explained and modeled using electronic structure calculations, confirming the technique's sensitivity to oxidation state. researchgate.netresearchgate.net For instance, the main absorption maximum for UO₂ (a U(IV) reference compound) appears at 3725 eV. researchgate.net By fixing the incident X-ray energy at the maximum intensity for different oxidation states (e.g., 3725.0 eV for U(IV)), HERFD-XRF maps can be generated to visualize the spatial distribution of each valence state within a sample. nih.gov
Table 2: U M₄-edge HERFD-XANES Features for Different Uranium Oxidation States
| Oxidation State | Characteristic Energy (eV) for Max Intensity | Reference Compound Example | Reference |
|---|---|---|---|
| U(IV) | ~3725.0 | UO₂ | researchgate.netnih.gov |
| U(V) | ~3726.0 | UMoO₅ | nih.gov |
| U(VI) | ~3726.6 | β-UO₃ | nih.gov |
XANES spectroscopy is a powerful tool for determining the oxidation state and local coordination geometry of uranium in various materials. sigray.comresearchgate.net The energy position and shape of the absorption edge are directly related to the valence state of the uranium atom. researchgate.netacs.org For instance, the U L₃-edge XANES spectrum for U(IV) is characterized by a white line that peaks at a lower energy (~17176-17177 eV) compared to more oxidized forms like U(V) and U(VI). researchgate.net As the oxidation state increases, the absorption edge shifts to higher energies, and the shape becomes more asymmetric, often with the appearance of a shoulder feature for U(VI) species. researchgate.netrsc.org
Beyond oxidation state, XANES spectra are highly sensitive to the local coordination environment of the uranium ion. hzdr.deacs.org Theoretical calculations are often necessary to fully interpret the spectral features and relate them to specific coordination geometries and the nature of the chemical bonding. hzdr.de For hexavalent uranium compounds, M₄-edge HERFD-XANES spectra show marked differences between various local configurations, such as octahedral (Oₕ) and hexagonal bipyramidal geometries. hzdr.de These differences in spectral features can be assigned to specific 5f orbitals, providing insight into their involvement in bonding with neighboring ligands. hzdr.de This makes XANES an indispensable technique for understanding the complex interplay between electronic structure, oxidation state, and local environment in uranium compounds. acs.orgarxiv.org
Photoelectron Spectroscopy of Gaseous Uranium Hexachloride Anions
Photoelectron spectroscopy (PES) is a powerful experimental technique used to investigate the electronic structure and chemical bonding of molecules and ions in the gas phase. aip.org This section focuses on the application of PES to the study of gaseous uranium hexachloride anions, specifically UCl₆⁻ and UCl₆²⁻.
Determination of Electron Affinities
The first experimental observation and study of gaseous uranium hexachloride anions, UCl₆⁻ and UCl₆²⁻, were conducted using photoelectron spectroscopy. aip.orgresearchgate.netnih.gov This technique allows for the direct measurement of the electron affinity (EA) of the corresponding neutral molecule.
The electron affinity of UCl₆ was determined for the first time from the photoelectron spectrum of UCl₆⁻. aip.orgnih.gov The spectrum, recorded at a photon energy of 157 nm (7.866 eV) and a temperature of 20 K, revealed a very weak band near 5.5 eV. aip.org This band corresponds to the detachment of the 5f electron from the UCl₆⁻ anion and defines the electron affinity of UCl₆. aip.org The measured value for the first electron affinity of UCl₆ is +5.3 eV. aip.orgresearchgate.netnih.govdntb.gov.ua
The second electron affinity of UCl₆ was determined from the photoelectron spectra of the UCl₆²⁻ dianion. aip.orgnih.govdntb.gov.ua The spectra were recorded at various detachment wavelengths, including 355 nm (3.496 eV), 266 nm (4.661 eV), 213 nm (5.821 eV), and 157 nm (7.866 eV), with the sample cooled to 20 K. aip.orgresearchgate.net At 355 nm, two distinct bands, labeled X and A, were resolved with vertical detachment energies (VDEs) of 0.86 and 1.5 eV, respectively. researchgate.net From the onset of the X band, the adiabatic detachment energy (ADE) was estimated to be 0.60 eV. researchgate.net This value corresponds to the second electron affinity of neutral UCl₆. aip.orgnih.govresearchgate.net
Table 1: Experimentally Determined Electron Affinities of Uranium Hexachloride
| Species | Electron Affinity | Method | Reference |
| UCl₆ | +5.3 eV | Photoelectron Spectroscopy of UCl₆⁻ | aip.orgnih.gov |
| UCl₆⁻ | +0.60 eV | Photoelectron Spectroscopy of UCl₆²⁻ | aip.orgnih.govresearchgate.net |
Elucidation of Electronic Structure from Photoelectron Spectra
The photoelectron spectra of UCl₆⁻ and UCl₆²⁻ provide valuable insights into their electronic structures and the nature of chemical bonding.
The photoelectron spectrum of UCl₆⁻, in addition to the weak band corresponding to the 5f electron detachment, shows three intense bands at higher binding energies with vertical detachment energies (VDEs) of 7.04, 7.43, and 7.73 eV. aip.org These bands are associated with the detachment of electrons from the Cl 3p-based molecular orbitals. researchgate.net Theoretical calculations have been used to simulate the photoelectron spectrum, and the results show good agreement with the experimental data. aip.orgresearchgate.net These calculations help in assigning the observed spectral features to specific molecular orbitals. researchgate.net
The photoelectron spectra of the UCl₆²⁻ dianion are more complex. researchgate.net The spectra recorded at different photon energies reveal different features. researchgate.net The bands observed at lower binding energies (X and A) are attributed to the detachment of the two 5f electrons of the U⁴⁺ center in UCl₆²⁻. researchgate.net A significant finding from the study of UCl₆²⁻ is that the one-electron molecular orbital picture and Koopmans' theorem break down for the highly correlated U-5f² valence shell. researchgate.netnih.govdntb.gov.ua This indicates strong electron correlation effects within the uranium 5f shell.
The spectra also show that the detachment cross-sections of the 5f electrons are notably weak in the visible and UV energy ranges. researchgate.netnih.govdntb.gov.ua At higher photon energies, such as 213 nm, the bands corresponding to the detachment from Cl 3p-based orbitals become more prominent. researchgate.net The interpretation of the photoelectron spectra is supported by relativistic quantum chemistry calculations, which provide calculated adiabatic and vertical electron detachment energies that align well with the experimental observations. researchgate.netnih.govdntb.gov.ua
Table 2: Vertical Detachment Energies (VDEs) from Photoelectron Spectra
| Anion | Detachment Wavelength (Photon Energy) | Band | VDE (eV) | Assignment | Reference |
| UCl₆⁻ | 157 nm (7.866 eV) | X | ~5.5 | 5f electron detachment | aip.org |
| UCl₆⁻ | 157 nm (7.866 eV) | A | 7.04 | Cl 3p-based MO | aip.org |
| UCl₆⁻ | 157 nm (7.866 eV) | B | 7.43 | Cl 3p-based MO | aip.org |
| UCl₆⁻ | 157 nm (7.866 eV) | C | 7.73 | Cl 3p-based MO | aip.org |
| UCl₆²⁻ | 355 nm (3.496 eV) | X | 0.86 | 5f-based MO | researchgate.net |
| UCl₆²⁻ | 355 nm (3.496 eV) | A | 1.5 | 5f-based MO | researchgate.net |
Theoretical and Computational Chemistry of Uranium Tetrachloride
Density Functional Theory (DFT) Calculations for UCl4 and its Complexes
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of actinide compounds, including UCl4. DFT calculations offer a balance between computational cost and accuracy, making it feasible to study relatively large and complex systems.
Geometry Optimization and Vibrational Frequency Predictions
DFT calculations are widely used to determine the equilibrium geometries of UCl4 and its complexes. researchgate.net For isolated UCl4 in the gas phase, calculations have explored various possible symmetries, with the tetrahedral (Td) structure often found to be the lowest in energy. researchgate.net Upon complexation, for instance with dimethylformamide (DMF) to form UCl4·2DMF, significant structural changes in the UCl4 moiety are predicted. researchgate.net Two primary isomers of UCl4·2DMF have been identified through DFT: a more stable trans-conformer with Ci symmetry and a less stable cis-conformer with C2 symmetry, the latter being higher in energy by approximately 46 kJ/mol. researchgate.net
Vibrational frequencies calculated using DFT, often with partial force-field scaling, can be compared with experimental infrared (IR) and Raman spectra to validate the computed structures. researchgate.netgithub.iomit.edu For UCl4·2DMF, the calculated vibrational spectra for the trans-conformer show better agreement with experimental data for the crystalline phase than those for the cis-conformer. researchgate.net These calculations help in assigning the observed vibrational modes, such as the U-Cl stretching and bending frequencies. researchgate.net
Below is a table summarizing selected calculated vibrational frequencies for UCl4.
| Method | Stretching Frequencies (cm⁻¹) | Bending Frequencies (cm⁻¹) |
| BP | 357 | 81 |
| BLYP | 343 | 67 |
| PBE | 349 | 78 |
| RPBE | 335 | 75 |
| B3LYP | 340, 338 | 62, 60 |
| PBE0 | 346, 344 | 60, 59 |
Table 1. Calculated vibrational frequencies for UCl4 using various DFT functionals. researchgate.net
Energetic Favorability of Different UCl4 Species
DFT calculations are instrumental in assessing the relative stabilities of different UCl4-containing species. researchgate.netucl.ac.uk For instance, the energy difference between the cis and trans isomers of UCl4·2DMF highlights the energetic preference for the trans arrangement of the DMF ligands. researchgate.net The formation energy of such complexes can also be computed to understand the thermodynamics of ligand binding to the UCl4 core.
The binding energies within host-guest supramolecular complexes involving UCl4 can be determined, providing insight into the non-covalent interactions that stabilize these assemblies. ucl.ac.uk These calculations are crucial for understanding the delicate balance of forces that govern the formation and stability of complex uranium species. ucl.ac.uk
Speciation Analysis in Aqueous and Molten Salt Environments
In condensed phases, such as molten salts, the coordination environment of uranium is critical to understanding its chemical behavior. First-principles molecular dynamics (FPMD) simulations, based on DFT, are employed to study the structure and speciation of UCl4 in molten salt mixtures, such as UCl4-NaCl and UCl4-MgCl2. researchgate.netrsc.org
In molten UCl4-NaCl, at concentrations above 33 mol%, the dominant species is the 6-fold coordinate [UCl6]2- complex. researchgate.net In contrast, in UCl4-MgCl2 melts, the coordination number of uranium by chloride ions changes with concentration. The fraction of 7-fold coordinated uranium decreases as the mole fraction of UCl4 increases. rsc.org FPMD simulations reveal the formation of network structures where U4+ cations are bridged by chloride ions, and these networks become more significant at higher UCl4 concentrations. researchgate.netrsc.org This competition for chloride ions between U4+ and the cations of the salt matrix (e.g., Na+ or Mg2+) dictates the local structure and properties of the melt. researchgate.netrsc.org
Multiconfigurational Quantum Chemical Methods (e.g., CASSCF, CASPT2)
For a more accurate description of the electronic structure of UCl4 and its complexes, especially the excited states and the role of 5f orbitals, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary.
Electronic Absorption and Emission Spectra Simulations
Multiconfigurational methods are essential for simulating the electronic absorption and emission spectra of U(IV) compounds, which are characterized by f-f, f-d, and ligand-to-metal charge transfer (LMCT) transitions. rsc.orgnih.gov CASSCF/CASPT2 calculations have been successfully used to assign the transitions observed in the experimental absorption spectra of complexes like [UCl6]2− and [UCl5(THF)]−. rsc.orgnih.gov
The inclusion of spin-orbit coupling is critical for accurately predicting the electronic spectra of uranium compounds. rsc.orgnih.gov The calculated spectra, based on isotropic Einstein coefficients after considering spin-orbit coupling, show good agreement with experimental data. researchgate.net For instance, in [UCl5(THF)]−, CASPT2 calculations that include dynamical correlation provide a more quantitatively correct spectrum compared to CASSCF alone. nih.gov These theoretical studies have shown that the emission spectra of simple U(IV) compounds are characteristic and can be used as a diagnostic tool to identify U(IV) species. rsc.org
Below is a table of selected calculated transitions for U(IV) complexes.
| Complex | Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) |
| [UCl6]2− | 5f¹6d¹ → ³F₃ | 364 | - |
| 5f¹6d¹ → ¹G₄ | 424 | - | |
| 5f¹6d¹ → ³P₁ | 510 | - | |
| [UCl5(THF)]⁻ | 5f¹6d¹ → ³F₃ | 365 | - |
| 5f¹6d¹ → ¹G₄ | 421 | - | |
| 5f¹6d¹ → ³P₁ | 518 | - |
Table 2. CASPT2 calculated emission transitions for selected U(IV) complexes. rsc.org
Investigation of 5f-orbital Involvement in Bonding and Excitation
The 5f orbitals of uranium play a crucial role in the bonding and electronic properties of its compounds. Multiconfigurational calculations provide detailed insight into the extent of 5f orbital participation. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, often performed on top of DFT or wavefunction-based calculations, can elucidate the nature of the U-Cl bond. rsc.org These studies indicate that the U-Cl bond is predominantly ionic but with significant dative covalent character, involving substantial overlap between the chlorine 3p orbitals and the uranium 5f and 6d orbitals. rsc.org
In excitation processes, CASSCF and CASPT2 calculations can track the changes in the electronic configuration, revealing the involvement of 5f orbitals. rsc.orgnih.gov For example, in U(IV) complexes, emission spectra often result from transitions from a 5f¹6d¹ excited state to various 5f² states. rsc.org The analysis of the molecular orbitals involved in these transitions confirms the significant contribution of the 5f orbitals to the electronic structure and spectroscopy of UCl4 and its derivatives. rsc.orgacs.orgunige.ch
Bonding Analysis Methodologies (NBO, AIM) Applied to U-Cl Interactions
The nature of the chemical bond in actinide compounds like uranium tetrachloride is a subject of intense research, lying at the complex intersection of ionic and covalent interactions. To deconstruct these interactions, computational chemistry employs sophisticated methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, and Natural Bond Orbital (NBO) analysis. nih.govunito.itsmu.edu These methods provide a framework for connecting the quantum mechanical description of electrons to the classical chemical concepts of bonding. unito.itsmu.edu
QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. acs.org By locating bond critical points (BCPs)—saddle points in the electron density between two bonded atoms—and analyzing the properties at these points, QTAIM offers quantitative insights into the nature of the chemical interaction. nih.govunito.itsmu.edu NBO analysis, on the other hand, transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that align with Lewis structures, representing bonds, lone pairs, and core orbitals. unito.itsmu.edu This allows for the study of donor-acceptor interactions and the quantification of orbital-level contributions to bonding. nih.gov
Characterization of Ionic and Covalent Contributions to U-Cl Bonds
The bonding in uranium tetrachloride is not purely ionic but possesses significant covalent character. nih.govunito.it The application of QTAIM provides a quantitative measure of this duality. A key metric is the value of the electron density at the bond critical point (ρ_BCP). researchgate.net Generally, ρ_BCP values below 0.1 e/ų are indicative of predominantly ionic character, while values greater than 0.2 e/ų suggest a covalent interaction. researchgate.net
In the solid-state crystal structure of UCl₄, there are two distinct U-Cl bond lengths, one short and one long. QTAIM analysis reveals that the interaction in both cases can be described as "incipient covalent," with the shorter bond exhibiting a greater degree of covalency. nih.govunito.it This is reflected in the higher electron density found at the BCP of the short U-Cl bond compared to the long one. nih.govunito.it Theoretical calculations and experimental X-ray diffraction data both confirm this trend, showing the electron density at the BCP of the long bond is roughly 50-60% of that of the short bond. nih.govunito.it
| Bond Type | Descriptor | Value (Theoretical) | Value (Experimental) |
|---|---|---|---|
| Short U-Cl Bond | Bond Length (Å) | 2.651 | 2.641 |
| Electron Density at BCP (ρ) (e/ų) | 0.081 | 0.090 | |
| Long U-Cl Bond | Bond Length (Å) | 2.868 | 2.869 |
| Electron Density at BCP (ρ) (e/ų) | 0.049 | 0.046 |
This table presents local chemical descriptors for the short and long U-Cl bonds in crystalline UCl₄, derived from QTAIM analysis of theoretical and experimental electron densities. nih.gov
Role of 5f and 6d Orbitals in Covalency
The covalency in early actinide compounds is primarily attributed to the involvement of the valence 5f and 6d orbitals in bonding. nih.govresearchgate.net In UCl₄, while a simple hybridization model (sp³d⁴) might suggest no direct f-orbital participation, a more detailed analysis reveals their crucial role. nih.govunito.it This involvement is clearly demonstrated through the phenomenon of 5f-6d mixing. nih.gov
Quantum mechanical simulations show the presence of two unpaired electrons in the 5f orbitals of uranium. nih.gov However, a portion of the electron spin density is also found in the 6d orbitals, which is a clear indicator of coupling and spin transfer between the 5f and 6d orbitals. nih.govunito.it This spin transfer mediates the participation of the 5f electrons in the bonding with chlorine. nih.govunito.it The 3p orbitals of the chlorine atoms hybridize with the uranium 6d orbitals to form the U-Cl bonds, and the 5f-6d coupling imparts f-electron character to these bonds. nih.govunito.it
NBO analysis on related uranium-carbon double bond systems further confirms that the acceptor orbitals on uranium involved in bonding are composed of both 5f and 6d atomic orbitals, with the 5f orbitals often being the larger component. nih.govchinesechemsoc.org This highlights that the broad valence manifold of actinides, encompassing 5f, 6d, 6p, and 7s orbitals, allows for complex hybridization and a significant degree of covalency in their chemical bonds. nih.gov
Molecular Dynamics Simulations and Theoretical Modeling of Molten UCl₃/UCl₄ Systems
First-principles molecular dynamics (FPMD) simulations, which are based on density functional theory (DFT), have become an indispensable tool for investigating the complex structural and dynamic properties of molten salts at high temperatures. rsc.orgornl.govacs.org These simulations provide an atomistic level of detail that is often difficult to obtain experimentally due to the extreme conditions of high temperature, corrosivity, and radioactivity associated with molten actinide chlorides. tudelft.nl FPMD has been successfully applied to model pure UCl₄, pure UCl₃, and their mixtures with diluent salts like sodium chloride (NaCl) and magnesium chloride (MgCl₂), which are relevant for next-generation molten salt reactors. rsc.orgornl.govacs.orgresearchgate.net
Understanding Coordination Structures at High Temperatures
At high temperatures, the rigid crystal lattice of solid UCl₄ breaks down, and the uranium and chloride ions form a dynamic, disordered liquid structure. FPMD simulations have been instrumental in characterizing the local coordination environment of the uranium ions in these melts. rsc.orgacs.org
In molten UCl₄-MgCl₂ mixtures, simulations show that the six-fold coordinated [UCl₆]²⁻ complex is the most dominant species, accounting for approximately 60% of the uranium ions. rsc.orgornl.govrsc.org The seven-fold coordinated structure is the next most common, though its population decreases as the concentration of UCl₄ increases. rsc.org The average coordination number of chloride ions around a central U⁴⁺ ion is found to be between 6.0 and 6.2 for most concentrations, with an average U-Cl bond distance of about 2.63 Å. rsc.orgtudelft.nl Similarly, in molten UCl₄-NaCl systems, the six-fold coordinate structure is the predominant species when the UCl₄ concentration exceeds 32 mol%. acs.orgresearchgate.net
A key feature revealed by these simulations is the formation of network or polymeric structures through chloride bridging, where a single chloride ion is shared between two uranium centers (U-Cl-U). rsc.orgacs.org In UCl₄-MgCl₂ melts, this network formation becomes a dominant feature (involving >50% of U ions) when the mole fraction of UCl₄ is greater than 0.5. rsc.orgornl.govrsc.org In UCl₄-NaCl melts, these U⁴⁺-Cl⁻-U⁴⁺ linkages become noticeable at UCl₄ concentrations above 32 mol%. acs.orgresearchgate.net
| Molten Salt System | Temperature (K) | Dominant Coordination Species | Population of Dominant Species | Average Coordination Number (CN) |
|---|---|---|---|---|
| UCl₄-MgCl₂ | 1200 | [UCl₆]²⁻ (6-fold) | ~60% | ~6.0-6.2 |
| UCl₄-NaCl | 1173 | [UCl₆]²⁻ (6-fold) | Leading species >32 mol% UCl₄ | Not specified |
This table summarizes the primary coordination structures of U⁴⁺ in different molten chloride systems as determined by first-principles molecular dynamics simulations. rsc.orgornl.govacs.orgresearchgate.netrsc.org
Transient Covalency in Molten Actinide Chlorides
Recent advanced experimental and computational studies on molten UCl₃ have uncovered a fascinating phenomenon known as "transient covalency," which is likely a general feature of molten actinide chlorides. nih.govnih.gov This concept challenges the view of a uniform bonding environment in the melt. Instead, it proposes a heterogeneous structure where distinct inner- and outer-coordination subshells exist around the uranium ion. nih.govacs.orgornl.gov
Upon melting, the average U-Cl bond distance in UCl₃ was found to shrink, a counterintuitive finding that was explained by the formation of a significant number of short, transient U-Cl bonds. nih.govnih.gov These short-lived bonds exhibit enhanced covalent character, with a greater participation of the uranium 5f valence orbitals compared to the bonds in the solid state or the longer-distance interactions in the melt. nih.govnih.govacs.org This increased overlap between the U 5f and Cl 3p orbitals for the short U-Cl contacts confirms the presence of transient orbital mixing at high temperatures. nih.govacs.org
This discovery illustrates that extreme temperatures can fundamentally alter the nature of chemical bonding in actinide compounds, creating a highly dynamic and heterogeneous environment. nih.gov The formation of these transient covalent bonds is crucial for accurately modeling the properties of molten salts and understanding the complex chemistry of actinides in high-temperature liquid phases. nih.govacs.org
Reactivity and Complexation Chemistry of Uranium Tetrachloride
Lewis Acidity of UCl₄ and Adduct Formation
As a Lewis acid, uranium tetrachloride readily reacts with various neutral donor ligands to form adducts. This behavior is central to its solubility and reactivity in non-aqueous, coordinating solvents.
Uranium tetrachloride dissolves in non-protic, Lewis basic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethylformamide to form solvated complexes. wikipedia.orggrafiati.comscribd.com The interaction involves the donation of a lone pair of electrons from the solvent molecule (the Lewis base) to the electron-deficient uranium center (the Lewis acid). For these reactions to be successful, the solvent must be rigorously anhydrous to prevent hydrolysis, which would lead to the formation of uranium oxychloride species. wikipedia.org
The reaction with THF is a classic example, leading to the formation of THF adducts. wikipedia.org This reactivity is not unique to THF; other ethers and donor molecules also form stable adducts with UCl₄.
The synthesis of UCl₄ solvates is typically achieved by dissolving anhydrous UCl₄ in the desired coordinating solvent. wikipedia.org The resulting complexes can often be isolated as crystalline solids. For instance, the reaction of UCl₄ with THF can be used to prepare trivalent uranium starting materials through reduction. nsf.gov
A variety of UCl₄ solvates have been synthesized and characterized, including those with alcohols like methanol (B129727) and ethanol (B145695), which form complexes such as [UCl₄(MeOH)₄] and [UCl₄(EtOH)₄]. d-nb.info A diethyl ether adduct, [UCl₄(Et₂O)₂], has also been synthesized and characterized. researchgate.netresearchgate.net The stoichiometry of these solvates, represented as UCl₄Lₓ, where L is the solvent molecule, can vary. wikipedia.org For example, elemental analysis of UCl₃(THF)ₓ complexes has shown that the number of THF molecules can vary and that these complexes can lose THF when exposed to a vacuum. acs.org
The characterization of these solvates is performed using various techniques, including single-crystal X-ray diffraction to determine the solid-state structure, as well as spectroscopic methods like IR and NMR. researchgate.netresearchgate.netrsc.org
| Compound | Synthesis Method | Characterization Techniques | Reference |
| [UCl₄(MeOH)₄] | Dissolving UCl₄ in methanol | SXRD, IR, CHN, TGA-MS, PXRD | d-nb.info |
| [UCl₄(EtOH)₄] | Dissolving UCl₄ in ethanol | SXRD, IR, CHN, TGA-MS, PXRD | d-nb.info |
| [UCl₄(Et₂O)₂] | Reaction of UCl₄ with diethyl ether | Powder X-ray diffraction, elemental analysis, single crystal X-ray diffraction | researchgate.netresearchgate.net |
| UCl₄(THF)ₓ | Dissolving UCl₄ in THF | Used as an intermediate | nsf.gov |
Formation of Anionic Halogeno Complexes (e.g., [UCl₅(THF)]⁻, [UCl₆]²⁻)
In the presence of halide ions, uranium tetrachloride can form anionic chloro complexes. The most common of these is the hexachlorouranate(IV) anion, [UCl₆]²⁻. wikipedia.org The formation of these complexes is a key feature of UCl₄ chemistry.
The reaction to form the hexachlorouranate(IV) ion is represented by the following equation: UCl₄ + 2Cl⁻ → [UCl₆]²⁻ wikipedia.org
Salts of the [UCl₆]²⁻ anion can be synthesized through several routes. One common method involves the reaction of UCl₄ with a chloride salt of a suitable counterion in an appropriate solvent. For example, the reaction of UCl₄ with two equivalents of pyridinium (B92312) chloride (HPyCl) in an acidic aqueous solution yields (HPy)₂[UCl₆]. nih.govacs.org
Another route involves the reaction of uranium dioxide with hydrogen chloride in molten alkali chlorides, which can lead to the formation of [UCl₆]²⁻ species, depending on the reaction conditions and the molten salt composition. znaturforsch.com Additionally, the synthesis of [(NH₄)(18-crown-6)]₂[UCl₆] has been achieved by reacting UCl₄ with 18-crown-6 (B118740) and ammonium (B1175870) chloride in a mixture of acetonitrile and methanol. researchgate.net
The choice of counterion can significantly influence the structure and crystallization of the resulting uranium(IV) chloro complex. acs.org Studies have shown that the size of the alkali metal cation used in the synthesis can determine which uranium chloride species is isolated. acs.org
For example, in syntheses from aqueous HCl solutions, larger alkali cations like rubidium (Rb⁺) and cesium (Cs⁺) favor the formation and crystallization of [UCl₆]²⁻ salts. acs.org In contrast, smaller cations like lithium (Li⁺), sodium (Na⁺), and potassium (K⁺) can lead to the isolation of different structural units, such as a tetranuclear oxo-bridged cluster or aquated chloro complexes like [U(H₂O)₄Cl₄]. acs.org The nature of the counterion also affects the properties of hexachlorouranate(IV) salts in ionic liquids, influencing the interaction with the [UCl₆]²⁻ anion. electronicsandbooks.com
| Counterion | Resulting Uranium(IV) Complex | Reference |
| Li⁺ | [U₄(μ₃-O)₂Cl₁₈(H₂O)₂]⁶⁻ | acs.org |
| Na⁺, K⁺ | [U(H₂O)₄Cl₄] | acs.org |
| Rb⁺, Cs⁺ | [UCl₆]²⁻ | acs.org |
| Pyridinium (HPy⁺) | (HPy)₂[UCl₆] | nih.govacs.org |
| [(NH₄)(18-crown-6)]⁺ | [(NH₄)(18-crown-6)]₂[UCl₆] | researchgate.net |
Ligand Exchange and Substitution Reactions
The ligands in uranium tetrachloride complexes are labile and can be replaced by other ligands in what are known as ligand exchange or substitution reactions. chemguide.co.uk This reactivity is fundamental to the synthesis of a vast range of organometallic and coordination complexes of uranium.
The coordinated solvent molecules in UCl₄ solvates are readily displaced by stronger donors. For instance, the THF ligands in UCl₄(THF)ₓ can be substituted by other neutral or anionic ligands. This principle is widely used in the synthesis of new uranium(IV) complexes. nih.gov
Ligand exchange is not limited to neutral ligands. The chloride ions in UCl₄ and its complexes can also be substituted. For example, reaction of UCl₄ with four equivalents of the sodium salt of benzylthiosemicarbazone, Na(BzTSC), leads to the formation of the homoleptic complex [U(BzTSC)₄], where all four chloride ligands have been replaced by the thiosemicarbazone ligand. researchgate.net
The ease of ligand exchange allows for the systematic modification of the coordination sphere of the uranium ion, enabling the fine-tuning of the electronic and steric properties of the resulting complexes for various applications in catalysis and materials science.
Redox Chemistry of UCl4 in Solution and Molten Salts
Reduction of U(IV) to U(III) Species
The reduction of uranium(IV) to uranium(III) is a key reaction in various processes, including the pyrometallurgical treatment of spent nuclear fuel. researchgate.net This transformation can be achieved through several chemical and electrochemical methods in both aqueous and molten salt systems.
Chemical Reduction Methods:
A common method for synthesizing uranium(III) chloride (UCl₃) involves the reduction of UCl₄ with elemental uranium. chemeurope.com This reaction is typically carried out in a molten salt mixture, such as NaCl-KCl, at temperatures between 670 and 710 °C. chemeurope.com The reaction proceeds as follows:
3UCl₄ + U → 4UCl₃ chemeurope.com
Another established method is the reduction of UCl₄ using hydrogen gas at elevated temperatures. chemeurope.com This gas-solid reaction yields UCl₃ and hydrogen chloride gas:
2UCl₄ + H₂ → 2UCl₃ + 2HCl chemeurope.com
More recently, milder reducing agents have been employed. For instance, magnesium turnings can reduce UCl₄ in 1,4-dioxane (B91453), leading to the formation of a UCl₃ complex. rsc.org While the reaction with tin shot shows no reduction at room temperature, magnesium metal gradually converts the green UCl₄ to a blue suspension containing the U(III) species. rsc.org The synthesis of well-defined, soluble molecular U(III) chloride complexes has been achieved through the reduction of UCl₄ with magnesium, providing valuable precursors for further chemical synthesis. rsc.org
The reduction of uranyl chloride (UO₂Cl₂) with metallic iron in hydrochloric acid solution also produces UCl₄, which can then be a starting material for further reduction to U(III).
Electrochemical Reduction in Molten Salts:
The electrochemical reduction of U(IV) to U(III) is of significant interest for molten salt reactor technologies and pyroprocessing. In molten chloride salts, such as LiCl-KCl eutectic, the U(IV)/U(III) redox couple is a well-defined, one-electron transfer process. researchgate.netresearchgate.net Cyclic voltammetry studies have shown that this reduction is a reversible and diffusion-controlled process. researchgate.net
The standard redox potential of the U(IV)/U(III) couple is a key parameter in these systems and is dependent on the molten salt composition and temperature. In a NaCl–2CsCl melt at 923 K, the standard redox potential was determined to be -1.481 ± 0.004 V versus a Cl₂/Cl⁻ reference. tandfonline.com The temperature dependence of this potential in the same melt between 823 K and 923 K has been formulated. tandfonline.com The addition of fluoride (B91410) ions to a chloride melt leads to the formation of more stable uranium complexes, which shifts the reduction potential to more negative values. researchgate.net
The electro-synthesis of UCl₃ from UCl₄ in a molten salt provides a method to produce pure UCl₃ or desired mixtures with other chlorides, such as NaCl. google.com By applying a specific electric potential to a molten salt containing UCl₄, the U(IV) is reduced to U(III) at the cathode. google.com
| Reduction Method | Reducing Agent/Process | Reaction Conditions | Key Findings | Reference(s) |
| Chemical | Uranium metal | Molten NaCl-KCl, 670-710 °C | Forms UCl₃. | chemeurope.com |
| Chemical | Hydrogen gas | Elevated temperature | Produces UCl₃ and HCl gas. | chemeurope.com |
| Chemical | Magnesium turnings | 1,4-dioxane, room temp. (gradual) | Forms a blue suspension of a U(III) complex. | rsc.org |
| Electrochemical | Electrolysis | Molten LiCl-KCl or NaCl-2CsCl | Reversible, one-electron reduction to U(III). | researchgate.nettandfonline.com |
Oxidation to Higher Uranium Chlorides (e.g., UCl₅, UCl₆)
Uranium tetrachloride can be oxidized to form uranium pentachloride (UCl₅) and uranium hexachloride (UCl₆), which represent the +5 and +6 oxidation states of uranium, respectively. This oxidation is typically achieved by reaction with chlorine gas under controlled conditions.
The formation of these higher chlorides can also occur as a side reaction during the synthesis of UCl₄ if the temperature is not carefully controlled, as excessive heat promotes further chlorination.
The reaction to form UCl₅ from UCl₄ is as follows:
2UCl₄ + Cl₂ → 2UCl₅ elsevier.es
Further chlorination leads to the formation of UCl₆:
2UCl₅ + Cl₂ → 2UCl₆ elsevier.es
Uranium pentachloride is not stable and tends to disproportionate into UCl₄ and UCl₆ upon heating. elsevier.es Uranium hexachloride is a dark green crystalline solid and is the most volatile of the uranium chlorides, but also the least thermally stable. It can be prepared by the chlorination of UCl₄. iaea.org In the absence of a significant amount of chlorine, UCl₅ and UCl₆ are unstable and can be converted back to UCl₄. google.com
| Oxidation Product | Oxidizing Agent | Reaction Conditions | Notes | Reference(s) |
| Uranium Pentachloride (UCl₅) | Chlorine (Cl₂) | Controlled conditions | Can disproportionate into UCl₄ and UCl₆. | elsevier.es |
| Uranium Hexachloride (UCl₆) | Chlorine (Cl₂) | Further chlorination of UCl₅ | The most volatile and least thermally stable uranium chloride. | iaea.org |
Double Salt Formation with Metal Chlorides
When dissolved in molten alkali metal chlorides, uranium tetrachloride acts as a Lewis acid and engages in complex formation, leading to the creation of double salts. researchgate.netflogen.org This complexation is marked by a significant decrease in the volatility of UCl₄ in the molten salt mixture. researchgate.net
The strength of the resulting complex chloride anions of uranium increases as the concentration of UCl₄ decreases and with the change of the solvent salt cation from Li⁺ to Cs⁺. researchgate.netflogen.org In molten NaCl-KCl mixtures, the formation of double compounds with the probable compositions NaUCl₅ and KUCl₅ in the vapor phase has been identified. researchgate.net
Thermal analysis of binary systems of UCl₄ with various alkali and alkaline earth metal chlorides has confirmed the formation of several double salts. For example, in the UCl₄-KCl system, the compound 2KCl·UCl₄, which melts at 650 °C, has been observed. osti.gov Similarly, the UCl₄-NaCl system forms a compound with the likely composition 2NaCl·UCl₄. osti.gov The UCl₄-BaCl₂ system also forms a compound, thought to be 2BaCl₂·UCl₄. osti.gov The formation of [UCl₆]²⁻ complexes is a common feature in these melts.
The formation of these double salts is a critical consideration in the pyrometallurgical reprocessing of nuclear fuels, as it influences the physicochemical properties of the molten salt, including the solubility and volatility of uranium species.
| Metal Chloride | Double Salt Composition | Melting/Transition Point | Reference(s) |
| Potassium Chloride (KCl) | 2KCl·UCl₄ | 650 °C | osti.gov |
| Sodium Chloride (NaCl) | 2NaCl·UCl₄ | Transition point at 430 °C | osti.gov |
| Barium Chloride (BaCl₂) | 2BaCl₂·UCl₄ | - | osti.gov |
Hydrolysis Reactions and Oxychloride Formation from UCl₄
Uranium tetrachloride is highly hygroscopic and readily undergoes hydrolysis in the presence of water. wikipedia.org This reactivity necessitates handling in anhydrous conditions to prevent the formation of uranium oxychlorides.
When UCl₄ dissolves in water, the uranium aqua ion, [U(H₂O)ₓ]⁴⁺ (where x is typically 8 or 9), is formed. wikipedia.org This aqua ion is a strong acid and hydrolyzes, releasing protons into the solution. wikipedia.org The pKa for the first hydrolysis step is approximately 1.6, meaning that significant hydrolysis occurs unless the solution is strongly acidic (pH < 0). wikipedia.org
Further hydrolysis takes place at pH values above 3. The hydrolysis process can ultimately lead to the formation of uranium oxychloride (UOCl₂). osti.gov The reaction of UCl₄ with oxygen at elevated temperatures also proceeds via the formation of uranyl chloride (UO₂Cl₂) as an intermediate, which can then decompose to uranium oxides. kit.edu
The reaction of uranium oxides with chlorine can also lead to the formation of UOCl₂, which has a notable solubility in molten UCl₄. iaea.org In mechanochemical reactions, the chlorination of U₃O₈ with CCl₄ can produce UOCl₂ along with UCl₄ and U₂O₂Cl₅. researchgate.net The formation of uranium oxychlorides is a complex process that can be influenced by temperature, the presence of oxygen, and the specific reaction environment. clemson.edu
UCl₄ + H₂O → UOCl₂ + 2HCl osti.gov
The presence of moisture or oxygen during the synthesis or handling of UCl₄ can lead to the formation of these oxychloride impurities, which can affect the purity and reactivity of the final product.
Electrochemistry of Uranium Tetrachloride in Molten Salt Systems
Electrochemical Behavior of UCl4 in Eutectic Melts (e.g., LiCl-KCl)
U⁴⁺ + e⁻ ↔ U³⁺
U³⁺ + 3e⁻ ↔ U⁰
Transient electrochemical techniques are employed to investigate these processes on inert electrodes, such as tungsten. researchgate.net
Cyclic voltammetry (CV) and chronopotentiometry (CP) are powerful transient electrochemical techniques used to study the behavior of UCl4 in molten salts. researchgate.net
A typical cyclic voltammogram for a LiCl-KCl-UCl4 melt shows two distinct reduction peaks and their corresponding oxidation peaks. researchgate.netresearchgate.net These peaks provide evidence for the two-step reduction mechanism of U⁴⁺ ions. researchgate.netresearchgate.net The first set of peaks corresponds to the soluble-to-soluble reduction of U⁴⁺ to U³⁺, while the second set, occurring at a more negative potential, corresponds to the reduction of U³⁺ to uranium metal (U⁰), which deposits on the electrode. researchgate.net
Chronopotentiometry involves applying a constant current and measuring the potential change over time. This method also helps in identifying the sequential reduction steps and determining the diffusion coefficients of the uranium species involved. researchgate.net Both techniques are fundamental in characterizing the reversibility and controlling mechanisms (e.g., diffusion control) of the electrode reactions. researchgate.netresearchgate.net
The redox transitions of uranium ions in LiCl-KCl eutectic have been clearly identified through electrochemical studies.
U⁴⁺/U³⁺ Transition: The first reduction step, U⁴⁺ + e⁻ ↔ U³⁺, is a reversible, one-electron exchange process involving two species that are both soluble in the molten salt. researchgate.net
U³⁺/U⁰ Transition: The second reduction step, U³⁺ + 3e⁻ ↔ U⁰, involves the deposition of solid uranium metal onto the inert electrode. This three-electron transfer process is characterized as a quasi-reversible reaction. researchgate.net
The clear separation of these two redox couples on a cyclic voltammogram allows for the independent study of each transition. researchgate.net
Determination of Diffusion Coefficients for Uranium Species in Molten Salts
The diffusion coefficients for U⁴⁺ and U³⁺ ions in the LiCl-KCl eutectic melt have been determined over a range of temperatures using techniques like cyclic voltammetry and chronopotentiometry. researchgate.net These coefficients are crucial for understanding mass transport within the electrochemical system.
Research has shown that the diffusion coefficients for U⁴⁺ and U³⁺ are similar in magnitude. The temperature dependence of these coefficients follows the Arrhenius law, which can be expressed as:
D = D₀ * exp(-Ea / RT)
where:
D is the diffusion coefficient (cm²/s)
D₀ is the pre-exponential factor (cm²/s)
Ea is the activation energy for diffusion (J/mol)
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature (K)
The following table presents the Arrhenius equations for the diffusion coefficients of U³⁺ and U⁴⁺ in LiCl-KCl eutectic in the temperature range of 673-823 K (400-550°C). researchgate.net
| Ion | Arrhenius Equation for Diffusion Coefficient (D) in cm²/s |
|---|---|
| U³⁺ | 13.7 x 10⁻⁴ exp(-24200 / RT) |
| U⁴⁺ | 5.25 x 10⁻⁴ exp(-19800 / RT) |
Apparent Standard Potentials of Uranium Redox Systems
The apparent standard potentials (E°*) for the U⁴⁺/U³⁺ and U³⁺/U⁰ redox couples have been determined in the LiCl-KCl eutectic. These potentials are temperature-dependent and are typically measured against a Cl₂/Cl⁻ reference electrode. The relationships are expressed as linear functions of temperature. researchgate.net
The following table summarizes the equations for the apparent standard potentials in the temperature range of 673-823 K. researchgate.net
| Redox Couple | Apparent Standard Potential (E°*) vs. Cl₂/Cl⁻ (V) |
|---|---|
| U⁴⁺/U³⁺ | -1.902 + (6.104 x 10⁻⁴)T |
| U³⁺/U⁰ | -3.099 + (7.689 x 10⁻⁴)T |
T is the absolute temperature in Kelvin (K).
Thermochemical Properties of UCl4 in Dilute Molten Salt Solutions
Electrochemical measurements provide a powerful method for deriving key thermochemical properties of components in dilute molten salt solutions. By analyzing the apparent standard potentials, it is possible to calculate thermodynamic quantities such as the Gibbs free energy of formation for the dissolved species. researchgate.net
The Gibbs free energies of formation (ΔG°*) for uranium trichloride (B1173362) (UCl₃) and uranium tetrachloride (UCl₄) in dilute solutions of the LiCl-KCl eutectic have been determined from the measured electrochemical potentials. These values represent the free energy change when the chlorides are formed from their constituent elements in their standard states within the molten salt solution. researchgate.net
The temperature dependence of the Gibbs free energies of formation in the 673-823 K range is given by the linear equations in the table below. researchgate.net
| Compound | Gibbs Free Energy of Formation (ΔG°*) in kJ/mol |
|---|---|
| UCl₃ | -897.09 + 0.226T |
| UCl₄ | -183.53 + 0.0589T |
T is the absolute temperature in Kelvin (K).
Activity Coefficients of UCl4 in Molten Systems
The activity coefficient of a species in a solution provides a measure of the deviation of its chemical behavior from that of an ideal solution. In molten salt systems, the activity coefficients of UCl4 are crucial for predicting and modeling chemical equilibria, vapor pressures, and electrochemical potentials.
Using a numerical Gibbs free-energy minimization technique, the activity coefficients of actinide chlorides, including UCl4, in molten LiCl/KCl eutectic at 450 °C have been calculated. acs.org The generalized expansion by Wohl was employed to express the concentration dependence of the excess Gibbs free energy, with the activity coefficients expressed in terms of the Wohl volume and interaction energy parameters. acs.org
For dilute solutions of UCl4 (mole fraction < 0.05) in molten alkali chlorides, the activity coefficient reaches its lowest values. researchgate.net Thermodynamic modeling software, such as FactSage, can be used to estimate activity coefficients by modeling the mixture thermodynamics, which is essential for accurately modeling the vaporization of radionuclides from a molten salt coolant. anl.gov Molecular dynamics simulations with polarizable ion interaction potentials have also been shown to calculate activity coefficient ratios that agree well with experimental data. acs.org
The table below presents a compilation of activity coefficients for UCl4 in various molten salt systems.
| Molten Salt System | Temperature (°C) | UCl4 Concentration | Activity Coefficient (γ) | Reference |
| LiCl-KCl Eutectic | 450 | Dilute | 2 - 10 x 10⁻³ | researchgate.net |
| NaCl-KCl (equimolar) | 800-1300 | 2-33 mol% | Varies with T and conc. | researchgate.net |
Speciation of U(IV) and U(III) in Molten Chlorides
In molten chloride salts, uranium can exist in multiple oxidation states, primarily as U(IV) and U(III). researchgate.net The relative concentrations and coordination chemistry of these species significantly influence the electrochemical and physical properties of the molten salt.
It is generally agreed that the limiting speciation of U(IV) and U(III) in alkali metal chloride melts are the hexachloro complexes, [UCl6]2- and [UCl6]3-, respectively. osti.gov The octahedral [UCl6]2- complex for U(IV) was identified based on spectrophotometric evidence. osti.gov While [UCl5]2- was initially considered for U(III), later studies pointed towards the hexachloro complex [UCl6]3-. osti.gov
Various transient electrochemical techniques are employed to investigate the speciation and redox behavior of uranium ions in molten salts. researchgate.net Cyclic voltammetry (CV) and chronopotentiometry are powerful tools for identifying electrochemical reactions and quantifying species concentrations. researchgate.net
Studies using these methods have shown that the reduction of U4+ to uranium metal (U0) in LiCl-KCl eutectic occurs in a two-step mechanism:
U4+ + e- ↔ U3+ researchgate.net
U3+ + 3e- ↔ U0 researchgate.net
Voltammetric techniques like cyclic and square wave voltammetry can be used for high-precision measurements of actinide concentrations. confex.com However, in multi-component systems, the baseline for subsequent reduction peaks can be affected by the preceding peak. confex.com A semi-differential analysis of the current vs. time data can resolve this issue by producing symmetrical peaks and allowing for accurate baseline determination. confex.com
The following table summarizes key electrochemical parameters for uranium species in LiCl-KCl eutectic.
| Parameter | Value / Equation | Temperature Range (°C) | Reference |
| Apparent Standard Potential E⁰(U4+/U3+) vs. Cl2/Cl- | -1.902 + 0.0006104T (K) V | 400-550 | researchgate.net |
| Apparent Standard Potential E⁰(U3+/U0) vs. Cl2/Cl- | -3.099 + 0.0007689T (K) V | 400-550 | researchgate.net |
| Diffusion Coefficient D(U4+) | 5.25 x 10⁻⁴ exp{-19.8 x 10³/RT(K)} cm²/s | 400-550 | researchgate.net |
| Diffusion Coefficient D(U3+) | 13.7 x 10⁻⁴ exp{-24.2 x 10³/RT(K)} cm²/s | 400-550 | researchgate.net |
The formation of anionic complexes, such as [UCl6]2- and [UCl6]3-, plays a crucial role in the electrochemistry of uranium in molten salts. osti.gov These complexes stabilize the uranium ions in the melt and influence their redox potentials and diffusion characteristics.
The phase diagrams of UCl4 with alkali chlorides like LiCl and KCl show the formation of congruently melting salts, indicating a tendency towards the formation of [UCl6]2-. osti.gov The presence of various anionic complexes, [UClx]3-x (for x = 5, 6, 7), has been suggested based on electromotive force measurements and thermodynamic calculations in the LiCl-KCl eutectic. osti.gov
The stability of these complexes can be influenced by the composition of the molten salt. For instance, the addition of fluoride (B91410) ions to a chloride melt leads to the formation of more stable uranium complexes that are reduced at more negative potentials. researchgate.net
Relevance to Molten Salt Reactor Chemistry and Corrosion Modeling
The electrochemistry of UCl4 is of paramount importance for the design and operation of molten salt reactors, as it directly impacts the corrosive behavior of the salt towards structural materials.
The ratio of U(IV) to U(III) (U4+/U3+) in the molten salt is a key parameter that determines the redox potential of the salt. osti.gov This redox potential, in turn, governs the corrosion of structural alloys. acs.org Control of the salt's redox condition is the primary method for inhibiting corrosion in MSRs. osti.gov
For chloride salt-fueled MSRs, the U4+/U3+ ratio is of primary concern. osti.gov An increase in this ratio leads to a more oxidizing salt, which can accelerate the corrosion of reactor materials. kns.org For instance, in fluoride salts, a higher U(IV)/U(III) ratio has been shown to increase the depth of cracking in material samples. nih.gov During reactor operation, the redox potential tends to increase as the U(IV)/U(III) ratio changes over time due to fission and other reactions. nih.gov
Thermodynamic databases are essential for modeling and predicting the corrosion behavior of alloys in molten salts. kns.orggtt-technologies.de These databases include thermodynamic models for the base salt, uranium chlorides (UCl3 and UCl4), and corrosion products such as chlorides of chromium, iron, and nickel. osti.govacs.org
The formation of corrosion species is driven by the salt's redox condition, which is primarily indicated by the U4+/U3+ ratio. acs.org In chloride salts, chromium has a high tendency to be depleted from alloy surfaces. acs.org Thermodynamic assessments are crucial to understand the effect of the U4+/U3+ ratio on the corrosion potential of chromium. acs.org
The CALPHAD (CALculation of PHAse Diagrams) approach is used to develop thermodynamic descriptions of high-order molten chloride salt systems. sc.edu This involves utilizing available thermodynamic data and new experimental measurements, such as differential scanning calorimetry (DSC), to create comprehensive Gibbs energy models. acs.orgsc.edu These models can then be used to perform calculations that explore the influence of temperature and composition on corrosion. osti.gov
Strategic Applications of Uranium Tetrachloride in Nuclear and Materials Science
Precursor Role in Organouranium Chemistry and Actinide Complex Synthesis
Uranium tetrachloride is a primary starting material for the synthesis of a wide array of organouranium compounds and actinide complexes. nih.gov Its utility in this field is largely due to the reactivity of the uranium(IV) center, which can readily undergo ligand exchange and redox reactions to form novel coordination compounds.
Synthesis of Novel Uranium-Carbon Bonded Complexes
The development of organouranium chemistry has been significantly influenced by the use of UCl4 as a precursor. Historically, early attempts to synthesize compounds with uranium-carbon bonds, such as tetramethyluranium, were largely unsuccessful due to the instability of the resulting products. researchgate.net A breakthrough came in 1956 when Reynolds and Wilkinson synthesized the stable, albeit air-sensitive, uranium metallocene Cp3UCl by reacting sodium cyclopentadienide (B1229720) with uranium tetrachloride. researchgate.net This was followed by Fischer's synthesis of tetracyclopentadienyluranium (Cp4U) in 1962, also using UCl4 as the starting material. researchgate.net
More recent research has expanded the library of uranium-carbon bonded complexes derived from UCl4. For instance, sterically unencumbered homoleptic uranium(IV) aryl-ate species of the form [U(Ar)6]2- (where Ar = Ph, p-tolyl, p-ClPh) have been successfully synthesized and structurally characterized. osti.gov These syntheses typically involve the reaction of UCl4 (or a dioxane adduct) with an organolithium reagent, such as p-chlorophenyllithium, at low temperatures. osti.govbluffton.edu
Furthermore, UCl4 has been utilized in the synthesis of uranium(IV) alkyl cations. These reactions may involve a di-anionic ancillary ligand and an alkylating agent, leading to the formation of complexes like [(XA2)U(CH2SiMe3)(ηn-arene)][B(C6F5)4]. nih.gov The synthesis of trans-bis(Wittig) adducts, such as UX4(CH2PAr3)2, has also been achieved by reacting UCl4 with the appropriate Wittig reagents. chemrxiv.org These complexes represent a significant expansion of known uranium compounds featuring neutral carbon-donor ligands. chemrxiv.org
Table 1: Examples of Organouranium Complexes Synthesized from UCl₄
| Compound Name | Formula | Precursors | Year of First Synthesis |
|---|---|---|---|
| Tris(cyclopentadienyl)uranium(IV) chloride | Cp₃UCl | UCl₄, Sodium cyclopentadienide | 1956 |
| Tetracyclopentadienyluranium(IV) | Cp₄U | UCl₄, Potassium cyclopentadienide | 1962 |
| Uranocene | (C₈H₈)₂U | UCl₄, K₂(C₈H₈) | 1968 |
| Hexaphenyluranate(IV) | [U(Ph)₆]²⁻ | UCl₄, Phenyllithium | 2020s |
| Uranium(IV) alkyl cation | [(XA₂)U(CH₂SiMe₃)(ηⁿ-arene)][B(C₆F₅)₄] | UCl₄, H₂(XA₂), LiCH₂SiMe₃, [Ph₃C][B(C₆F₅)₄] | 2010s |
| trans-bis(triphenylphosphoniomethylidene)uranium(IV) tetrachloride | UCl₄(CH₂PPh₃)₂ | UCl₄, CH₂PPh₃ | 2020s |
Development of Chelating Ligands for Actinides
Uranium tetrachloride also plays a crucial role in the development and study of chelating ligands for actinides. These ligands are of significant interest for applications in nuclear waste separation and environmental remediation. Research in this area often involves synthesizing and characterizing coordination complexes of U(IV) with various organic ligands to understand their binding properties and selectivity for different actinides.
For example, the coordination chemistry of U(IV) with tridentate NNS pincer ligands, such as N-[2-(ethylthio)ethyl]-2-pyridinemethaneamine, has been investigated. chemrxiv.org In these studies, UCl4 is reacted with the ligand to form complexes where two equivalents of the ligand coordinate to the uranium center through the nitrogen atoms of the pyridine (B92270) and amine groups. chemrxiv.org Such studies provide insights into the potential of hybrid ligands with both hard (N) and soft (S) donor atoms for selective actinide binding. The general principle is that while hard donors like oxygen bind to both actinides and lanthanides, softer donors like nitrogen and sulfur show a preference for actinides, which can be exploited for separation. researchgate.net
The synthesis of uranium(IV) metal-organic frameworks (MOFs) also utilizes UCl4. For instance, a U(IV) quinoid-based MOF, [U(Cl2dhbq)2(H2O)2]·4H2O, has been synthesized. acs.org This represents a rare example of a U(IV)-based coordination solid and the first to incorporate reducible bridging ligands, opening up possibilities for new materials with interesting electronic and magnetic properties. acs.org The development of such materials is relevant to the sequestration of actinides in stable matrices. nih.gov
Applications in Nuclear Fuel Cycle Technologies
Uranium tetrachloride has several strategic applications within the nuclear fuel cycle, from isotope separation to the reprocessing of spent nuclear fuels and the recovery of uranium from nuclear waste.
Feedstock for Electromagnetic Isotope Separation (EMIS)
During the Manhattan Project in World War II, uranium tetrachloride was a critical feedstock for the electromagnetic isotope separation (EMIS) process used to enrich uranium in the fissile isotope 235U. nih.govosti.gov This process was carried out in large mass spectrometers called calutrons at the Y-12 plant in Oak Ridge, Tennessee. osti.govunt.edu
The process involved the conversion of uranium oxide into gaseous uranium tetrachloride. osti.gov This UCl4 vapor was then ionized to produce a beam of positively charged uranium ions. chemrxiv.org This ion beam was accelerated and passed through a strong magnetic field, which caused the ions to travel in a curved path. osti.gov Due to their mass difference, the lighter 235U ions were deflected more than the heavier 238U ions, allowing for their separation and collection in different receivers. chemrxiv.org Although this method was effective, it was also inefficient, with a significant portion of the uranium being deposited throughout the calutron and requiring recovery. chemrxiv.org The major advantage of using UCl4 over the more common uranium hexafluoride (UF6) was its lower corrosivity. nih.gov The EMIS process using UCl4 was eventually abandoned in favor of the more efficient gaseous diffusion method. osti.gov
Table 2: Key Parameters of the EMIS Process with UCl₄ Feedstock
| Parameter | Description |
|---|---|
| Feed Material | Gaseous Uranium Tetrachloride (UCl₄) |
| Ionization Method | Bombardment with electrons in an ion source |
| Separation Principle | Mass spectrometry; deflection of ions in a magnetic field |
| Device | Calutron |
| Advantage of UCl₄ | Less corrosive than uranium hexafluoride (UF₆) |
| Disadvantage | Low efficiency and recovery rates |
Role in Pyrochemical Reprocessing of Spent Nuclear Fuels
Uranium tetrachloride is a key component in pyrochemical reprocessing, a high-temperature method for recycling spent nuclear fuel. nih.gov In this process, molten salts are used as the solvent for the electrochemical separation of actinides from fission products. nih.gov A common electrolyte used is a eutectic mixture of lithium chloride and potassium chloride (LiCl-KCl) containing uranium trichloride (B1173362) (UCl3) or uranium tetrachloride. nih.govlibretexts.orglibretexts.org
In a typical electrorefining process, spent metallic fuel is placed in an anode basket within the molten salt electrolyte. researchgate.net An electric current is applied, causing the uranium to dissolve from the anode and deposit on a solid cathode. nih.gov The more electropositive fission products remain in the molten salt, while the transuranic actinides can be collected at a liquid cadmium cathode. researchgate.net UCl4 can be involved in the initial chlorination of oxide fuels to convert them into a form suitable for electrorefining and can also be a component of the electrolyte, influencing the redox potential of the system. libretexts.org This method is particularly suitable for advanced nuclear fuels that are difficult to dissolve in aqueous solutions. wikipedia.org
Table 3: Conditions for Pyrochemical Reprocessing using Uranium Chlorides
| Process | Electrolyte | Temperature | Key Feature |
|---|---|---|---|
| Electrorefining of Metallic Fuel | LiCl-KCl-UCl₃/UCl₄ | ~500°C | Separation of uranium and other actinides from fission products |
| Oxide Fuel Reduction | LiCl-Li₂O | ~650°C | Conversion of oxide fuels to metallic form for subsequent electrorefining |
Chlorination Processes for Uranium Recovery from Nuclear Waste
Chlorination processes involving the formation of uranium tetrachloride are being explored for the recovery of uranium from various forms of nuclear waste, including fuel debris and tailings. acs.org The principle behind this application is the conversion of non-volatile uranium compounds, such as oxides, into more volatile chlorides that can be separated and purified. bluffton.edu
Various chlorinating agents have been investigated for this purpose. Carbon tetrachloride (CCl4) has been shown to effectively chlorinate uranium oxides (UO2 and U3O8) at elevated temperatures (around 600°C) to produce mainly UCl4. bluffton.edu This process facilitates the separation of uranium from fission products. bluffton.edu Another promising method involves the use of molybdenum pentachloride (MoCl5) as a chlorinating agent, which allows the conversion of uranium-zirconium oxide (a simulated fuel debris) into UCl4 at lower temperatures (around 573 K). acs.org The byproducts of this reaction, such as MoOCl3 and ZrCl4, can be readily separated from UCl4 by distillation. acs.org
Low-temperature chlorination roasting using agents like sodium chloride (NaCl) has also been shown to improve the leachability of uranium from tailings. This pretreatment destroys the gangue mineral structure, exposing the uranium for more efficient extraction with nitric acid.
Spent Oxide Fuel Dissolution and Conversion to Chloride Form
The conversion of spent oxide nuclear fuel into a chloride form is a critical step in various pyrochemical reprocessing schemes. This transformation facilitates the separation of uranium from fission products and other actinides, enabling the recycling of valuable fuel components. One prominent method involves the use of uranium trichloride (UCl3) as a chlorinating agent in a molten salt medium. inl.gov The process is designed to be adaptable for different types of nuclear fuel, including commercial light water reactor (LWR) fuel and fuel for molten salt reactors (MSRs). inl.gov
In this process, spent oxide fuel, primarily composed of uranium dioxide (UO2), is immersed in a molten salt bath, typically a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl), containing dissolved UCl3. The UCl3 acts as a chlorinating agent, reacting with the oxide fuel to form soluble uranium chlorides and other metal chlorides. The efficiency of this dissolution is influenced by several factors, including the temperature of the molten salt, the concentration of UCl3, and the presence of reducing conditions. osti.gov
Research has shown that elevated temperatures and higher concentrations of uranium trichloride promote the dissolution of spent oxide fuel constituents. osti.gov For instance, studies have investigated temperatures ranging from 500 to 800 °C and UCl3 concentrations from 6 to 19 wt% uranium. osti.gov Under optimized conditions, dissolution of fuel constituents can exceed 90%. osti.gov The introduction of reducing conditions, either through electrolytic methods or by adding a chemical reductant like uranium metal, has also been found to enhance the dissolution process. osti.gov
The resulting molten salt contains a mixture of uranium chlorides (UCl3 and UCl4) and the chlorides of various fission products. Uranium tetrachloride (UCl4) is a key component in this mixture and can be further processed to recover purified uranium. google.comwikipedia.org For example, UCl4 can be electrochemically reduced to uranium metal or used as a feedstock for the production of other uranium compounds. google.com The separation of uranium from the fission products is a significant advantage of this pyrochemical approach, as it allows for the recycling of uranium and the consolidation of fission products into a more stable waste form. world-nuclear.orgosti.gov
The versatility of this conversion process allows for the treatment of various fuel forms. For instance, low-enriched uranium chloride could be used to produce a low-enriched uranium oxide stream for potential reuse in LWRs. inl.gov Furthermore, the use of depleted uranium chloride can provide fertile material for molten chloride salt reactor fuel. inl.gov The ability to convert different types of spent fuel into a common chloride form makes this technology a potentially valuable component of advanced nuclear fuel cycles. anl.gov
Uranium Extraction and Separation Mechanisms Involving UCl4
The extraction and separation of uranium tetrachloride (UCl4) are crucial steps in the pyrochemical reprocessing of spent nuclear fuel and in the purification of uranium for various applications. These processes often involve solvent extraction techniques, where UCl4 is selectively transferred from an aqueous phase, typically an acidic solution, to an immiscible organic phase.
Solvent Extraction Systems for U(IV) from Acidic Media
Solvent extraction is a widely employed method for the separation and purification of uranium. In the context of UCl4, this process typically involves contacting an acidic aqueous solution containing U(IV) ions with an organic solvent containing an extractant. The choice of extractant is critical for achieving high extraction efficiency and selectivity.
One of the most common and well-studied extractants for uranium is tri-n-butyl phosphate (B84403) (TBP). TBP is an organophosphorus compound that forms stable complexes with uranium ions, facilitating their transfer into the organic phase. The extraction process is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the presence of other ions.
The general equilibrium for the extraction of U(IV) from a chloride medium by TBP can be represented as:
U⁴⁺(aq) + 4Cl⁻(aq) + 2TBP(org) ⇌ UCl₄·2TBP(org)
This equation illustrates the formation of a neutral complex, UCl₄·2TBP, which is soluble in the organic phase. The efficiency of this extraction is highly dependent on the concentrations of chloride ions and TBP.
Influence of Chloride Anions on Extraction Efficiency
The concentration of chloride anions in the aqueous phase plays a significant role in the extraction efficiency of U(IV). A higher concentration of chloride ions generally favors the formation of the UCl₄ species, which is the form that is readily extracted by TBP. This is due to the law of mass action; as the concentration of chloride ions increases, the equilibrium of the complexation reaction shifts towards the formation of the extractable uranium chloride complex.
The presence of a high concentration of a salting-out agent, such as a highly soluble chloride salt (e.g., LiCl, CaCl₂, MgCl₂), can further enhance the extraction of uranium. These salts increase the activity of the chloride ions and also decrease the activity of water, which helps to dehydrate the uranium ions, making them more amenable to extraction into the organic phase.
Formation of Extracted Species (e.g., UCl4·TBP adducts)
The species extracted into the organic phase is typically an adduct formed between the neutral uranium tetrachloride molecule and the extractant. In the case of TBP, the most commonly formed adduct is UCl₄·2TBP. In this complex, the TBP molecules are coordinated to the uranium atom through the phosphoryl oxygen atom. The formation of this stable, neutral, and lipophilic adduct is the driving force for the extraction of uranium into the organic phase.
The stoichiometry of the extracted complex can be determined by slope analysis, where the distribution coefficient of uranium is measured as a function of the extractant concentration. For the extraction of U(IV) from chloride media by TBP, the slope of the log-log plot of the distribution coefficient versus the TBP concentration is typically close to 2, confirming the formation of the UCl₄·2TBP adduct.
Phenomena of Third Phase Formation in Extraction Systems
Under certain conditions, particularly at high uranium concentrations in the organic phase, a phenomenon known as "third phase formation" can occur. This involves the splitting of the organic phase into two immiscible layers: a diluent-rich light organic phase and a heavy, metal-rich organic phase, often referred to as the "third phase."
The formation of a third phase is generally undesirable in solvent extraction processes as it can lead to operational difficulties, including poor phase disengagement and loss of extractant and metal to the heavy phase. The onset of third phase formation is influenced by several factors, including the nature of the diluent, the concentration of the extractant, the concentration of the extracted metal, and the temperature.
In the UCl₄-TBP system, third phase formation is more likely to occur with aliphatic diluents compared to aromatic diluents. The formation of this third phase is attributed to the limited solubility of the highly polar UCl₄·2TBP complex in the non-polar organic diluent. The heavy phase is typically a concentrated solution of the metal-extractant adduct.
Material Science Applications (excluding those with prohibited elements)
Uranium tetrachloride has been investigated for various applications in materials science, primarily leveraging its chemical reactivity and properties as a precursor for other uranium-containing materials. One significant area of interest is its use in the synthesis of uranium-based catalysts. While not as common as catalysts based on other transition metals, uranium compounds have shown catalytic activity in certain organic reactions. The specific electronic structure of uranium allows it to participate in redox cycles and activate small molecules, making it a candidate for specialized catalytic processes.
Another application of UCl₄ is in the preparation of other uranium compounds for research and development in materials science. For example, it can serve as a starting material for the synthesis of uranium oxides, nitrides, and carbides through various chemical routes. These materials have potential applications in advanced nuclear fuels and other high-temperature materials. The conversion of UCl₄ to these compounds often involves high-temperature reactions with appropriate reagents.
Furthermore, uranium tetrachloride is a key component in the development of molten salt reactor technologies. wikipedia.org In this context, it is a constituent of the molten salt fuel, where it is dissolved in a carrier salt such as a eutectic mixture of lithium chloride and potassium chloride. wikipedia.org The properties of the molten salt, including its melting point, viscosity, and electrochemical behavior, are influenced by the concentration of UCl₄. Research in this area focuses on understanding the thermophysical and chemical properties of these molten salt systems to ensure safe and efficient reactor operation.
Precursor in Metallurgical Processes
Uranium tetrachloride (UCl₄) is a pivotal intermediate compound in several metallurgical processes, primarily for the production of uranium metal and in the reprocessing of nuclear fuels. Its significance stems from its relative volatility and its ability to be reduced to uranium metal by highly electropositive metals.
Historically, the role of UCl₄ as a precursor to uranium metal was established in 1841 when Eugène-Melchior Péligot first isolated pure uranium by reducing UCl₄ with potassium. nih.gov This foundational process highlighted the viability of using the tetrachloride as an intermediate. During World War II's Manhattan Project, UCl₄ was produced on a large scale to serve as the feed material for the electromagnetic isotope separation (EMIS) process in calutrons for uranium-235 (B1209698) enrichment. wikipedia.org UCl₄ was chosen over the more corrosive uranium hexafluoride used in other enrichment technologies. wikipedia.org
In modern metallurgy, the primary route to uranium metal often involves the metallothermic reduction of a uranium halide. UCl₄ can be reduced by reactive metals such as calcium or magnesium. nih.gov The general reaction involves heating UCl₄ with the reducing metal in an inert atmosphere, leading to the formation of uranium metal and the corresponding metal chloride slag. nih.gov For example, the reduction with calcium can be represented by the equation: UCl₄ + 2Ca → U + 2CaCl₂. nih.gov
Another critical application of UCl₄ is in pyrochemical reprocessing, a high-temperature electrometallurgical method for recycling spent nuclear fuel. wikipedia.org In this process, UCl₄ is often dissolved in a molten eutectic salt mixture, such as lithium chloride-potassium chloride (LiCl-KCl). wikipedia.orginl.gov This molten salt acts as an electrolyte for the electrorefining of uranium and other actinides. inl.gov The U(IV)/U(III) redox couple is particularly important in these systems. Uranium trichloride (UCl₃), often generated from UCl₄, serves as an oxidant for metallic fission products and actinides in the spent fuel, allowing them to dissolve into the salt bath for subsequent separation. inl.govinl.gov
The production of UCl₄ itself is a key metallurgical step, typically achieved through the chlorination of uranium oxides (like UO₂ or UO₃) at elevated temperatures. wikipedia.org Various chlorinating agents can be used, including carbon tetrachloride (CCl₄), hexachloropropene (B155961), or chlorine gas in the presence of a reductant like carbon. wikipedia.orgosti.govyoutube.com
| Process | Role of UCl₄ | Key Reactants | Primary Product | Reference |
|---|---|---|---|---|
| Metallothermic Reduction | Primary precursor to uranium metal | UCl₄, Calcium (Ca) or Magnesium (Mg) | Uranium (U) metal | nih.gov |
| Pyrochemical Reprocessing | Component of molten salt electrolyte; source of U(III) oxidant | UCl₄, LiCl-KCl eutectic, Spent Nuclear Fuel | Purified Uranium and other actinides | wikipedia.orginl.gov |
| Electromagnetic Isotope Separation (EMIS) | Feed material for ionization | UCl₄ | Enriched 235U | wikipedia.org |
Fundamental Research in Uranium Chemistry for Advanced Materials
Uranium tetrachloride is a cornerstone starting material for fundamental research in uranium chemistry, enabling the exploration of bonding, electronic structure, and reactivity, which in turn underpins the development of advanced materials. wikipedia.org Its utility lies in its accessibility compared to uranium metal and its solubility in a range of organic solvents, which facilitates a diverse reaction chemistry. wikipedia.orgosti.govnsf.gov
A significant area of research is in organouranium chemistry, where UCl₄ serves as a common precursor for synthesizing a wide variety of uranium(IV) complexes. wikipedia.org It readily dissolves in non-protic, Lewis base solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethylformamide to form stable solvates with the general formula UCl₄Lₓ. wikipedia.org These adducts are versatile synthons for further reactions, allowing for the synthesis of complexes with novel bonding arrangements that provide deep insights into the electronic structure and covalent bonding capabilities of actinides. osti.gov
The redox chemistry of UCl₄ is another focal point of fundamental studies, particularly the U(IV)/U(III) couple. This redox behavior is central to its application in molten salt systems for next-generation nuclear reactors and fuel reprocessing. wikipedia.orgosti.gov Research in molten LiCl-KCl eutectic salts investigates the electrochemical properties of dissolved UCl₄, examining its speciation and the kinetics of its reduction to UCl₃ and subsequently to uranium metal. osti.govresearchgate.net Understanding these fundamentals is critical for designing and modeling advanced molten salt reactors (MSRs), where uranium chloride may be a component of the liquid fuel. osti.govornl.govinl.gov
Furthermore, UCl₄ is a crucial precursor for synthesizing other important uranium halides, such as uranium trichloride (UCl₃), uranium tribromide (UBr₃), and uranium triiodide (UI₃). osti.govnsf.gov These trivalent uranium compounds are highly sought-after starting materials for exploring low-valent uranium chemistry, but are often difficult to prepare directly. osti.govnsf.gov Convenient synthetic routes have been developed that start from the more accessible UCl₄, reduce it to a U(III) intermediate, and then perform a halide exchange to yield the desired trivalent halide. osti.govnsf.gov
The solid-state structure of UCl₄ itself is a subject of research, revealing an eight-coordinate geometry for the uranium center, which is a common feature for actinide tetrachlorides. This structural information is vital for theoretical modeling and for understanding the physical properties of uranium-containing materials. The study of uranyl tetrachloride ([UO₂Cl₄]²⁻) anions, derived from oxidized uranium, as building blocks (tectons) for creating novel hybrid uranium(VI) materials through non-covalent bonds also represents an important frontier in advanced materials synthesis. rsc.org
| Research Area | Role of UCl₄ | Key Research Findings/Objectives | Potential Application | Reference |
|---|---|---|---|---|
| Organometallic & Coordination Chemistry | Versatile starting material | Synthesis of UCl₄Lₓ adducts; exploration of novel U-C and U-L bonds. | Fundamental understanding of actinide bonding and electronic structure. | wikipedia.org |
| Molten Salt Electrochemistry | Solute for electrochemical studies | Characterization of the U(IV)/U(III) and U(III)/U(0) redox couples; measurement of diffusion coefficients. | Development of Molten Salt Reactors (MSRs) and pyrochemical reprocessing technologies. | osti.govresearchgate.net |
| Low-Valent Uranium Chemistry | Precursor to U(III) halides | Development of convenient, high-yield syntheses for UCl₃, UBr₃, and UI₃ adducts. | Access to a wider range of uranium coordination compounds for fundamental studies. | osti.govnsf.gov |
| Advanced Materials Synthesis | Source of uranium ions | Use of uranyl tetrachloride ([UO₂Cl₄]²⁻) as a tecton for assembling hybrid materials. | Creation of novel functional materials with tailored structural and physical properties. | rsc.org |
Q & A
Basic: What are the standard synthetic routes for preparing uranium tetrachloride (UCl4), and how do reaction conditions influence yield and purity?
UCl4 is typically synthesized via direct chlorination of uranium metal or uranium hydride (UH3) at elevated temperatures (e.g., 350–500°C). The reaction proceeds as:
U (s) + 2Cl2 (g) → UCl4 (s)
Key factors affecting yield include:
- Temperature control : Excessive heat may promote side reactions (e.g., formation of higher chlorides like UCl5 or UCl6).
- Chlorine purity : Moisture or oxygen contamination can lead to hydrolysis or oxide formation.
Alternative methods include hydrogen reduction of UCl5 or electrochemical synthesis in molten salt systems (e.g., CaCl2/NaCl mixtures) . Post-synthesis purification often involves sublimation under inert atmospheres to isolate anhydrous UCl4.
Basic: What are the critical safety and handling protocols for UCl4 in laboratory settings?
UCl4 is hygroscopic and reacts violently with water, releasing HCl gas and forming uranyl species. Protocols include:
- Storage : In airtight containers under dry argon or nitrogen.
- Glovebox use : For manipulation to prevent hydrolysis.
- Waste disposal : Neutralization with alkaline solutions (e.g., NaOH) to precipitate uranium oxides, followed by compliance with radioactive waste regulations .
Basic: Which analytical techniques are most effective for characterizing UCl4 structure and composition?
- X-ray diffraction (XRD) : To confirm crystallographic structure (tetragonal symmetry).
- Raman spectroscopy : Identifies U-Cl vibrational modes (~300–400 cm<sup>−1</sup>).
- Thermogravimetric analysis (TGA) : Assesses thermal stability and hygroscopicity.
- ICP-MS/ICP-OES : Quantifies uranium content and detects trace impurities .
Advanced: How can deep eutectic solvents (DES) be optimized for selective dissolution of UCl4 in spent catalyst recovery?
Choline chloride (ChCl)-based DES, particularly with p-toluenesulfonic acid (PtsA) as a hydrogen bond donor (HBD), shows promise. Key parameters:
- HBD selection : PtsA enhances solubility of transition metal oxides (e.g., NiO) coexisting with UCl4 in catalysts.
- Water content : 5–20% water in ChCl:PtsA improves solubility for certain oxides but may hydrolyze UCl4.
- Selectivity : Competitive dissolution experiments in mixed-oxide matrices are needed to validate DES efficacy .
Advanced: How do chloride anions influence uranium extraction efficiency in solvent systems involving UCl4?
Chloride ions (Cl<sup>−</sup>) act as complexing agents, forming soluble anionic species like [UCl6]<sup>2−</sup>, which enhance distribution ratios in liquid-liquid extraction. However, excessive Cl<sup>−</sup> can precipitate UCl4 or compete with extractants (e.g., DEHP). Optimal Cl<sup>−</sup> concentrations are system-specific and require empirical titration .
Advanced: How can researchers reconcile contradictory solubility data for UCl4 in different solvent systems?
Discrepancies often arise from:
- Oxidation state variability : UCl4 may partially oxidize to UO2<sup>2+</sup> in aqueous or oxygenated solvents.
- Experimental conditions : Temperature, solvent purity, and inert atmosphere control must be standardized.
- Analytical calibration : Use certified reference materials (e.g., NIST standards) for UV-Vis or ICP-MS quantification .
Advanced: What thermodynamic models best predict UCl4 stability in high-temperature molten salts?
The CALPHAD (CALculation of PHAse Diagrams) method integrates Gibbs energy data for UCl4 and coexisting phases (e.g., UCl3, UO2Cl2). Key inputs include:
- Heat capacity (Cp) : Measured via differential scanning calorimetry (DSC).
- Entropy of fusion : Derived from high-temperature XRD.
Validation against electrochemical impedance spectroscopy (EIS) data improves model accuracy .
Advanced: What methodologies assess the environmental mobility of UCl4 in groundwater systems?
- Geochemical modeling : PHREEQC or Geochemist’s Workbench simulates UCl4 hydrolysis and speciation under varying pH/redox conditions.
- Column leaching tests : Measure uranium leaching rates from solid UCl4 into synthetic groundwater.
- Isotopic tracing : <sup>238</sup>U/<sup>235U ratios track migration pathways in contaminated aquifers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
